Clofenamide
Description
This compound is a benzenedisulfonamide-based agent and carbonic anhydrase (CA) inhibitor with diuretic activity. This compound inhibits CA, thereby preventing sodium, bicarbonate and thus water reabsorption in the proximal convoluted tubule resulting in diuresis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chlorobenzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H,(H2,8,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENBAISIHCWPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046153 | |
| Record name | Clofenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671-95-4 | |
| Record name | Clofenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofenamide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofenamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13663 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clofenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clofenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/582ILN204B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Diuretic Mechanism of Clofenamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofenamide, a benzenedisulfonamide derivative, exerts its diuretic effect primarily through the inhibition of carbonic anhydrase, a key enzyme in renal bicarbonate reabsorption. This guide provides a detailed exploration of the molecular mechanism of action of this compound, supported by quantitative data from related compounds, comprehensive experimental protocols for assessing diuretic and inhibitory activity, and visualizations of the relevant physiological and experimental pathways.
Core Mechanism of Action: Carbonic Anhydrase Inhibition
This compound is classified as a low-ceiling sulfonamide diuretic.[1] Its principal mechanism of action is the potent, non-competitive, and reversible inhibition of carbonic anhydrase (CA) enzymes.[2]
In the kidney, carbonic anhydrase is abundant in the proximal convoluted tubule (PCT) cells, existing as both a cytosolic isoform (CA-II) and a membrane-bound isoform (CA-IV) on the apical (luminal) brush border.[3] These enzymes play a crucial role in the reabsorption of sodium bicarbonate (NaHCO₃).
The process, in the absence of inhibition, is as follows:
-
Filtration: Bicarbonate ions (HCO₃⁻) are freely filtered at the glomerulus and enter the lumen of the proximal tubule.
-
H⁺ Secretion: The sodium-hydrogen exchanger 3 (NHE3) on the apical membrane of PCT cells secretes protons (H⁺) into the tubular lumen in exchange for sodium ions (Na⁺).[4]
-
Carbonic Acid Formation: In the lumen, secreted H⁺ combines with filtered HCO₃⁻ to form carbonic acid (H₂CO₃). This reaction is catalyzed by the brush border-bound CA-IV.
-
CO₂ and H₂O Formation: H₂CO₃ is unstable and rapidly dissociates into carbon dioxide (CO₂) and water (H₂O), a reaction also catalyzed by CA-IV.
-
CO₂ Reabsorption: CO₂ is lipid-soluble and readily diffuses across the apical membrane into the PCT cell.
-
Intracellular Rehydration: Inside the cell, cytosolic CA-II catalyzes the reverse reaction, hydrating CO₂ with water to reform H₂CO₃.
-
Intracellular Dissociation: H₂CO₃ dissociates into H⁺ and HCO₃⁻. The H⁺ is recycled back into the lumen by NHE3, and the HCO₃⁻ is transported across the basolateral membrane into the interstitium and blood, primarily via the Na⁺/HCO₃⁻ cotransporter.
This compound disrupts this cycle by inhibiting both CA-IV and CA-II. This inhibition leads to:
-
Reduced H⁺ Secretion: The decreased intracellular production of H⁺ limits the activity of the NHE3 exchanger, thereby reducing Na⁺ reabsorption.
-
Accumulation of HCO₃⁻ in the Lumen: The failure to efficiently convert H₂CO₃ to CO₂ and H₂O in the lumen, and the reduced H⁺ secretion, leads to an accumulation of bicarbonate in the tubular fluid.
-
Osmotic Diuresis: The retained Na⁺ and HCO₃⁻ in the tubular lumen exert an osmotic effect, holding water within the tubule and leading to increased urine output. The result is a diuresis characterized by the excretion of alkaline urine rich in sodium and bicarbonate.[2]
Quantitative Data
Carbonic Anhydrase Inhibition
The inhibitory potency of a compound against an enzyme is typically expressed as its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). The following table summarizes the Kᵢ values of acetazolamide against several human (h) carbonic anhydrase isoforms.
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) of Acetazolamide (nM) |
| hCA I | 250[5] |
| hCA II | 12[3][5] |
| hCA IV | 74[3][5] |
| hCA IX | 25.8[5] |
| hCA XII | 5.7[5] |
Table 1: Inhibition constants (Kᵢ) of acetazolamide against various human carbonic anhydrase isoforms. Lower values indicate higher potency.
Effects on Urinary Electrolyte Excretion
The diuretic action of this compound results in characteristic changes in the urinary excretion of electrolytes. While specific data for this compound is limited, a study on acetazolamide provides insight into the expected effects.
| Parameter | Placebo | Acetazolamide (250 mg x 3 doses) |
| Urine Flow | Baseline | Elevated[6][7] |
| Urine pH | Baseline | Elevated[6][7] |
| Urinary Na⁺ Excretion | Baseline | No significant change in this study[6][7] |
| Urinary K⁺ Excretion | Baseline | Elevated[6][7] |
| Urinary Cl⁻ Excretion | Baseline | No significant change in this study[6][7] |
| Urinary HCO₃⁻ Excretion | Baseline | Elevated[6][7] |
Table 2: Effects of Acetazolamide on Urinary Parameters in Healthy Males. Note: The lack of a significant increase in urinary Na⁺ and Cl⁻ in this particular study design may not reflect the overall natriuretic effect, as other studies have demonstrated increased sodium excretion.
Experimental Protocols
In Vivo Assessment of Diuretic Activity (Lipschitz Test)
This standard method is used to evaluate the diuretic, natriuretic, and saluretic activity of a test compound in rats.
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Fasting: Food is withheld for 18 hours prior to the experiment, with free access to water.
-
Grouping: Animals are divided into groups (n=6):
-
Control group (vehicle, e.g., 0.9% saline)
-
Standard group (e.g., Furosemide, 20 mg/kg)
-
Test groups (this compound at various doses)
-
-
Hydration: All animals receive an oral priming dose of 0.9% saline (e.g., 25 mL/kg) to ensure a uniform state of hydration and promote diuresis.
-
Drug Administration: Immediately after hydration, the respective drugs or vehicle are administered orally.
-
Urine Collection: Animals are placed in individual metabolic cages designed to separate urine and feces. Urine is collected for a specified period, typically 5 or 24 hours.[8]
-
Analysis:
-
Urine Volume: The total volume of urine is measured for each animal.
-
Electrolyte Concentration: The concentrations of Na⁺, K⁺, and Cl⁻ in the urine are determined using a flame photometer or ion-selective electrodes.
-
pH: The pH of the collected urine is measured.
-
-
Calculations:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group)
-
Natriuretic, Kaliuretic, and Saluretic Activity: Total amount of each electrolyte excreted is calculated (concentration × volume).
-
Lipschitz Value: (Urine excretion of test group) / (Urine excretion of a standard diuretic like urea)[9]
-
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This is a highly sensitive method for determining the kinetics of carbonic anhydrase inhibition.
Methodology:
-
Principle: The assay measures the CA-catalyzed hydration of CO₂ by monitoring the associated change in pH.[10] A pH indicator dye (e.g., phenol red) is used, and the change in its absorbance is measured spectrophotometrically over a very short time scale.[11]
-
Instrumentation: A stopped-flow instrument is required, which allows for the rapid mixing of two solutions and the immediate measurement of a signal (e.g., absorbance).
-
Reagents:
-
Buffer solution (e.g., HEPES or Tris-HCl at a physiological pH)
-
pH indicator (e.g., phenol red)
-
Purified carbonic anhydrase isoenzyme
-
CO₂-saturated water
-
Inhibitor stock solution (this compound)
-
-
Procedure:
-
Syringe 1: Contains the buffer, pH indicator, and the carbonic anhydrase enzyme.
-
Syringe 2: Contains the CO₂-saturated buffer.
-
The instrument rapidly mixes the contents of the two syringes.
-
The hydration of CO₂ to H₂CO₃, and its subsequent dissociation to H⁺ and HCO₃⁻, causes a rapid drop in pH.
-
The change in absorbance of the pH indicator is monitored over time (milliseconds).
-
The initial rate of the reaction is calculated.
-
-
Inhibition Measurement: The assay is repeated with varying concentrations of this compound in Syringe 1. The initial rates are plotted against the inhibitor concentration to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.
Associated Signaling Pathways
While the primary mechanism of this compound is the direct inhibition of carbonic anhydrase, this action has downstream consequences on other cellular processes and may be influenced by broader signaling networks.
Na⁺/H⁺ Exchanger (NHE3)
The activity of the apical Na⁺/H⁺ exchanger (NHE3) is intrinsically linked to the function of carbonic anhydrase.[4] CA-II provides the H⁺ substrate for NHE3.[12] Therefore, by inhibiting CA-II, this compound reduces the available pool of intracellular protons, which in turn decreases the driving force for NHE3-mediated Na⁺ reabsorption. This represents an indirect regulatory effect on this key transporter.
WNK Kinase Pathway
The "With-No-Lysine" (WNK) family of serine/threonine kinases are crucial regulators of renal ion transport.[13][14][15] WNK kinases can influence the activity of various transporters, including those in the distal nephron. While the direct interaction of this compound with the WNK pathway has not been established, it is a significant signaling cascade in the overall regulation of renal sodium handling and blood pressure, and therefore represents a potential area for further investigation into the broader effects of sulfonamide diuretics.[13][15]
Conclusion
This compound's diuretic action is well-established as a consequence of carbonic anhydrase inhibition in the proximal convoluted tubule. This leads to a reduction in sodium and bicarbonate reabsorption and a subsequent osmotic diuresis. While specific quantitative data for this compound remains elusive in the public domain, the methodologies for its characterization are well-defined, and the effects of related compounds like acetazolamide provide a strong indication of its expected pharmacological profile. Further research into the potential interactions of this compound with broader renal signaling pathways, such as the WNK kinase network, could provide deeper insights into its complete mechanism of action.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lecturio.com [lecturio.com]
- 5. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Body water and electrolyte responses to acetazolamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Mechanisms of WNK1 and WNK4 interaction in the regulation of thiazide-sensitive NaCl cotransport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The WNK Kinase Network Regulating Sodium, Potassium, and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WNK kinases regulate sodium chloride and potassium transport by the aldosterone-sensitive distal nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
Clofenamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofenamide is a sulfonamide-based diuretic agent that exerts its pharmacological effects through the inhibition of carbonic anhydrase.[1] This document provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and pharmacological classification. Quantitative data are presented in tabular format for clarity and comparative analysis. Additionally, a diagrammatic representation of its primary signaling pathway is provided to illustrate its mode of action at the cellular level.
Chemical Identity and Structure
This compound, with the IUPAC name 4-chlorobenzene-1,3-disulfonamide, is an organic molecular entity belonging to the benzenedisulfonamide class.[1] Its chemical structure is characterized by a benzene ring substituted with a chlorine atom and two sulfamoyl groups.
| Identifier | Value | Reference |
| IUPAC Name | 4-chlorobenzene-1,3-disulfonamide | [1] |
| CAS Number | 671-95-4 | [2] |
| Molecular Formula | C6H7ClN2O4S2 | [1][2] |
| Molecular Weight | 270.7 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl | [1] |
| InChI Key | NENBAISIHCWPKP-UHFFFAOYSA-N | [1][3] |
| Synonyms | Monochlorphenamide, Haflutan, Aquedux | [1][4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The available data, including experimental and computed values, are summarized below.
| Property | Value | Notes | Reference |
| Melting Point | 206-207 °C | Experimental value (Davies) | [4][5] |
| 217-219 °C | Experimental value (Olivier) | [4][5] | |
| 207 °C | Experimental value | [2] | |
| Boiling Point | 551.6 °C at 760 mmHg | Computed | [5] |
| Solubility | Soluble in hot alcohol and water; slightly soluble in cold solvents. Soluble in DMSO. | Qualitative | [4][6] |
| XLogP3 | -0.7 | Computed | [1] |
| Density | 1.699 g/cm³ | Computed | [5] |
| pKa | 11.08 | Computed | [7] |
| Flash Point | 287.4 °C | Computed | [5] |
Pharmacology and Mechanism of Action
This compound is classified as a low-ceiling sulfonamide diuretic.[3] Its primary mechanism of action is the inhibition of the enzyme carbonic anhydrase (CA).[1]
By inhibiting CA, particularly in the proximal convoluted tubule of the nephron, this compound prevents the reabsorption of sodium, bicarbonate, and consequently, water.[1] This leads to an increase in the excretion of these substances, resulting in diuresis.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the cellular level within the renal proximal tubule.
Caption: Mechanism of action of this compound in the renal proximal tubule.
Experimental Protocols
Synthesis of this compound (General Historical Method)
The initial synthesis of this compound was reported by Olivier in 1918 and later by Davies and Wood in 1928.[4] While the specific, step-by-step protocols from these publications require access to the original articles, the synthesis would generally involve the chlorosulfonation of chlorobenzene followed by amination to introduce the two sulfamoyl groups.
A generalized workflow for such a synthesis is presented below.
Caption: Generalized workflow for the synthesis of this compound.
In Vitro Carbonic Anhydrase Inhibition Assay (General Methodology)
To determine the inhibitory activity of this compound against carbonic anhydrase, an esterase activity assay is commonly employed, using a substrate like 4-nitrophenyl acetate (NPA).
-
Reagents: Purified carbonic anhydrase isoenzyme, 4-nitrophenyl acetate (NPA) solution, buffer solution (e.g., Tris-SO4), and various concentrations of this compound.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by adding the NPA substrate.
-
The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 348 nm).
-
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rate against the logarithm of the inhibitor concentration.
Conclusion
This compound is a well-characterized diuretic with a clear mechanism of action centered on the inhibition of carbonic anhydrase. Its chemical and physical properties have been documented, providing a solid foundation for its use in pharmaceutical research and development. While detailed modern experimental protocols are not widely published, established methodologies for synthesis and in vitro analysis can be readily applied to further investigate this compound. This guide provides core technical information to support ongoing research and development efforts involving this compound.
References
Synthesis of 4-chloro-1,3-benzenedisulfonamide (Clofenamide)
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-chloro-1,3-benzenedisulfonamide, a diuretic compound commonly known as Clofenamide. The synthesis is a two-step process commencing with the chlorosulfonation of chlorobenzene to yield the key intermediate, 4-chloro-1,3-benzenedisulfonyl dichloride. This intermediate is subsequently aminated to produce the final product. This document details the experimental protocols for each step, presents all quantitative data in structured tables, and includes visual diagrams of the synthetic pathway and experimental workflow to aid in comprehension. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound (CAS 671-95-4) is a sulfonamide diuretic used in the management of edema and hypertension.[1][2] Its synthesis, first reported in the early 20th century, is a classic example of electrophilic aromatic substitution followed by nucleophilic substitution.[3] Understanding the synthetic pathway and experimental parameters is crucial for process optimization, impurity profiling, and the development of related compounds. This guide will provide a detailed, reconstructed experimental protocol based on established chemical principles and available literature on related syntheses.
Synthetic Pathway Overview
The synthesis of this compound proceeds in two main steps:
-
Chlorosulfonation of Chlorobenzene: Chlorobenzene is treated with an excess of chlorosulfonic acid to introduce two sulfonyl chloride groups onto the aromatic ring, yielding 4-chloro-1,3-benzenedisulfonyl dichloride.
-
Amination of 4-chloro-1,3-benzenedisulfonyl dichloride: The resulting disulfonyl dichloride is then reacted with ammonia to replace the chlorine atoms of the sulfonyl chloride groups with amino groups, forming 4-chloro-1,3-benzenedisulfonamide (this compound).
The overall reaction scheme is presented below:
Caption: Synthetic pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 4-chloro-1,3-benzenedisulfonyl dichloride
This procedure is based on analogous chlorosulfonation reactions of aromatic compounds.
Experimental Workflow:
Caption: Workflow for the synthesis of 4-chloro-1,3-benzenedisulfonyl dichloride.
Methodology:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, place an excess of chlorosulfonic acid.
-
Cool the chlorosulfonic acid to 0-5 °C using an ice bath.
-
Slowly add chlorobenzene dropwise to the stirred chlorosulfonic acid, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 2-3 hours to ensure complete disulfonation.
-
Carefully pour the reaction mixture onto crushed ice with stirring to quench the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water to remove any remaining acid.
-
Dry the 4-chloro-1,3-benzenedisulfonyl dichloride product under vacuum.
Quantitative Data (Step 1):
| Parameter | Value |
| Molar ratio of Chlorobenzene to Chlorosulfonic acid | 1 : 4 |
| Reaction Temperature | 0-10 °C (addition), 80-90 °C (heating) |
| Reaction Time | 3-4 hours |
| Expected Yield | 70-80% |
Step 2:
This procedure is based on the general amination of sulfonyl chlorides.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Suspend the crude 4-chloro-1,3-benzenedisulfonyl dichloride in a suitable solvent such as acetone or tetrahydrofuran in a reaction vessel.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly bubble ammonia gas through the mixture or add concentrated aqueous ammonia dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.
-
Collect the crude product by vacuum filtration.
-
Wash the product with cold water to remove any inorganic salts.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol-water, to obtain the final product.
Quantitative Data (Step 2):
| Parameter | Value |
| Molar ratio of Disulfonyl dichloride to Ammonia | 1 : 4 (excess ammonia) |
| Reaction Temperature | 0-10 °C (addition), Room temperature (stirring) |
| Reaction Time | 2-3 hours |
| Expected Yield | 80-90% |
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 671-95-4 | [1][3] |
| Molecular Formula | C₆H₇ClN₂O₄S₂ | [1][3] |
| Molecular Weight | 270.71 g/mol | [1][3] |
| Melting Point | 206-207 °C or 217-219 °C | [3] |
| Appearance | Needles | [3] |
| Solubility | Soluble in hot alcohol and water; slightly soluble in cold solvents | [3] |
Conclusion
This technical guide outlines a reliable and reproducible two-step synthesis for 4-chloro-1,3-benzenedisulfonamide (this compound). The described protocols, based on fundamental organic chemistry principles, provide a clear pathway for the preparation of this important diuretic. The provided quantitative data and visual workflows are intended to facilitate the successful execution of this synthesis by researchers and professionals in the field of drug development and medicinal chemistry. Further optimization of reaction conditions may lead to improved yields and purity.
References
The Advent of a Diuretic: A Technical Guide to the Early Discovery and Development of Clofenamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early discovery and development of Clofenamide (4-chlorobenzene-1,3-disulfonamide), a foundational sulfonamide diuretic. We delve into its initial chemical synthesis, the subsequent discovery of its pharmacological action as a carbonic anhydrase inhibitor, and the preclinical data that characterized its diuretic and saluretic effects. This document compiles available historical data, experimental methodologies, and key pathways to serve as a comprehensive resource for professionals in drug discovery and development.
Early Discovery and Synthesis
This compound, chemically known as 4-chlorobenzene-1,3-disulfonamide, was first synthesized decades before its therapeutic potential was recognized. The initial preparations were documented in the early 20th century, establishing the compound's existence within the chemical literature. However, it was the later systematic investigation into sulfonamide derivatives, spurred by the discovery of their diuretic properties as a side effect of early antibacterial sulfa drugs, that brought this compound into the pharmaceutical landscape.
Chemical Synthesis Protocol
The synthesis of this compound is a two-step process starting from chlorobenzene. The following protocol is based on established methods for the preparation of aromatic disulfonamides.
Experimental Protocol: Synthesis of 4-Chlorobenzene-1,3-disulfonamide
-
Step 1: Chlorosulfonation of Chlorobenzene
-
To one molar equivalent of chlorobenzene, chilled to 0°C in an appropriate reaction vessel, add six molar equivalents of chlorosulfonic acid dropwise over a period of 15 minutes with continuous stirring.
-
After the addition is complete, heat the mixture to 140°C and maintain this temperature for 3 hours to drive the disulfonation reaction to completion.
-
Cool the reaction mixture to room temperature and then carefully quench by pouring it over crushed ice with vigorous stirring.
-
The resulting precipitate, 4-chlorobenzene-1,3-disulfonyl dichloride, is collected by vacuum filtration and washed with cold water.
-
-
Step 2: Amination of the Disulfonyl Dichloride
-
The crude 4-chlorobenzene-1,3-disulfonyl dichloride is slowly added in portions to a stirred, chilled solution of concentrated aqueous ammonia (25%).
-
The reaction is highly exothermic and the temperature should be maintained below 10°C.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature to ensure complete conversion to the disulfonamide.
-
The resulting solid product, 4-chlorobenzene-1,3-disulfonamide (this compound), is collected by filtration, washed thoroughly with water, and then recrystallized from aqueous ethanol to yield the purified compound.[1][2][3]
-
Figure 1. Synthetic pathway for this compound.
Pharmacological Profile and Mechanism of Action
The diuretic effect of this compound is attributed to its activity as a carbonic anhydrase (CA) inhibitor. Carbonic anhydrase is a zinc-containing metalloenzyme crucial for the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton.
In the proximal convoluted tubule of the nephron, CA plays a vital role in the reabsorption of sodium bicarbonate. By inhibiting this enzyme, this compound reduces the availability of protons (H+) to be exchanged for sodium ions (Na+), thereby decreasing sodium reabsorption. The increased luminal concentration of sodium and bicarbonate ions leads to an osmotic retention of water, resulting in diuresis.
Figure 2. Signaling pathway of this compound's diuretic action.
Preclinical Evaluation of Diuretic Activity
Experimental Protocols for Diuretic Screening
Protocol 1: Diuretic and Saluretic Activity Screening in Rats (Modified Lipschitz Test)
-
Animals: Male Wistar rats (150-200g) were used. Animals were fasted for 15-18 hours prior to the experiment but had free access to water.
-
Procedure:
-
Animals were divided into groups (e.g., control, standard diuretic, and test compound groups).
-
A hydrating load of normal saline (0.9% NaCl), typically 25 mL/kg, was administered orally by gavage.
-
Immediately following hydration, the test compound (this compound), a standard diuretic (e.g., urea or acetazolamide), or the vehicle (control) was administered orally.
-
Animals were placed in metabolic cages designed to separate urine and feces.
-
Urine was collected at timed intervals, typically over 5 to 24 hours. The total volume was recorded.
-
-
Evaluation:
-
Diuretic Activity: The urinary excretion of the test group was compared to the control group. A diuretic index was often calculated (Urine volume of test / Urine volume of control).
-
Saluretic Activity: The collected urine was analyzed for electrolyte concentrations (Na+, K+, Cl-). Sodium and potassium were typically measured using flame photometry, and chloride by titration. The total excretion of each electrolyte was calculated and compared to the control group.[4][5][6][7]
-
Protocol 2: Carbonic Anhydrase Inhibition Assay
While early protocols may have varied, the principle of measuring carbonic anhydrase inhibition involves assessing the enzyme's ability to catalyze the hydration of CO₂.
-
Principle: The assay measures the time it takes for a buffered solution of CO₂ to cause a pH change in the presence and absence of an inhibitor. The enzyme-catalyzed reaction rapidly lowers the pH, and an inhibitor slows this process.
-
General Procedure:
-
A buffered solution containing a pH indicator (e.g., phenol red) is prepared.
-
A known amount of purified carbonic anhydrase is added to the buffer.
-
The test compound (this compound) at various concentrations is pre-incubated with the enzyme solution.
-
A saturated solution of CO₂ is rapidly injected into the reaction mixture.
-
The time required for the pH indicator to change color (reflecting a specific pH drop) is measured, often using a stopped-flow spectrophotometer.
-
The concentration of the inhibitor that causes 50% inhibition of the enzyme's activity (IC50) is determined.
-
Expected Quantitative Data Profile
Based on its classification as a sulfonamide carbonic anhydrase inhibitor, the expected preclinical profile for this compound would demonstrate a dose-dependent increase in urine output. A key characteristic would be a significant increase in bicarbonate excretion, leading to a more alkaline urine pH, alongside enhanced sodium and potassium excretion. The Na+/K+ ratio would be an important parameter to assess the risk of hypokalemia.
Table 1: Representative Preclinical Diuretic Screening Data (Illustrative)
| Treatment (Oral Dose) | Urine Volume (mL/5h) | Na+ Excretion (mEq/5h) | K+ Excretion (mEq/5h) | Cl- Excretion (mEq/5h) | HCO3- Excretion (mEq/5h) |
| Control (Vehicle) | 3.5 ± 0.4 | 0.45 ± 0.05 | 0.20 ± 0.03 | 0.50 ± 0.06 | Low |
| This compound (10 mg/kg) | 7.2 ± 0.8 | 0.95 ± 0.10 | 0.45 ± 0.05 | 0.70 ± 0.08 | Significantly Increased |
| This compound (30 mg/kg) | 9.5 ± 1.1 | 1.30 ± 0.15 | 0.60 ± 0.07 | 0.90 ± 0.10 | Significantly Increased |
| Acetazolamide (30 mg/kg) | 8.8 ± 0.9 | 1.10 ± 0.12 | 0.55 ± 0.06 | 0.75 ± 0.09 | Significantly Increased |
Note: This table is illustrative, based on the known properties of carbonic anhydrase inhibitors. Specific historical data for this compound was not available for direct citation.
Conclusion
The development of this compound is a classic example of how a compound, known for years for its chemical structure, can be repurposed through systematic pharmacological investigation. Its journey from a simple chlorinated benzenedisulfonamide to a recognized diuretic agent is rooted in the broader discovery of the therapeutic potential of the sulfonamide functional group. The experimental protocols for synthesis and preclinical evaluation, standard for their time, established its role as a carbonic anhydrase inhibitor. This guide provides a foundational understanding of the core scientific principles and methodologies that defined the early development of this compound, offering valuable historical context for modern drug discovery professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A method for screening diuretic agents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpp.com [ijpp.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Screening of Diuretics M.PHARM PHARMACOLOGY. | PPTX [slideshare.net]
Clofenamide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of clofenamide, focusing on its solubility and stability. The information herein is intended to support research, formulation development, and analytical method development for this sulfonamide diuretic.
Core Concepts: Solubility and Stability in Drug Development
The solubility and stability of an active pharmaceutical ingredient (API) like this compound are critical determinants of its bioavailability, manufacturability, and shelf-life. A thorough understanding of these parameters is paramount for successful drug development.
-
Solubility dictates the rate and extent to which a drug dissolves in a solvent, directly impacting its absorption in the body. Poor aqueous solubility is a common challenge that can limit a drug's therapeutic efficacy.
-
Stability refers to the ability of a drug substance to maintain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, humidity, light, and pH. Degradation of an API can lead to loss of potency and the formation of potentially harmful impurities.
This compound Solubility Profile
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative descriptions indicate that it is slightly soluble in acetone, dimethyl sulfoxide (DMSO), and methanol, with limited solubility in water.[1] To facilitate further research and development, this section outlines the necessary data points to collect and presents a template for organizing this information.
Quantitative Solubility Data
The following table should be populated with experimentally determined solubility data for this compound in a range of pharmaceutically relevant solvents at various temperatures.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | Data not available | Data not available | Shake-Flask Method |
| Water | 37 | Data not available | Data not available | Shake-Flask Method |
| Phosphate Buffer (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask Method |
| Phosphate Buffer (pH 7.4) | 37 | Data not available | Data not available | Shake-Flask Method |
| 0.1 N HCl | 25 | Data not available | Data not available | Shake-Flask Method |
| 0.1 N NaOH | 25 | Data not available | Data not available | Shake-Flask Method |
| Methanol | 25 | Data not available | Data not available | Shake-Flask Method |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask Method |
| Acetone | 25 | Data not available | Data not available | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask Method |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC with a validated quantitative method for this compound
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the samples first.
-
Filter the supernatant through a syringe filter compatible with the solvent.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
The following diagram illustrates the general workflow for this protocol.
This compound Stability Profile
A comprehensive stability profile is crucial for determining appropriate storage conditions, retest periods, and shelf life. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Forced Degradation Studies
The following table summarizes the recommended conditions for forced degradation studies of this compound and provides a template for recording the results.
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | No. of Degradants | Observations |
| Hydrolytic | ||||||
| Acidic | 0.1 N HCl | e.g., 2, 8, 24 h | e.g., 60 | Data not available | Data not available | Data not available |
| Neutral | Purified Water | e.g., 2, 8, 24 h | e.g., 60 | Data not available | Data not available | Data not available |
| Basic | 0.1 N NaOH | e.g., 2, 8, 24 h | e.g., 60 | Data not available | Data not available | Data not available |
| Oxidative | 3% H₂O₂ | e.g., 2, 8, 24 h | e.g., 25 | Data not available | Data not available | Data not available |
| Photolytic | ICH Q1B options | e.g., 1.2 million lux hours and 200 watt hours/square meter | e.g., 25 | Data not available | Data not available | Data not available |
| Thermal | Dry Heat | e.g., 24, 48, 72 h | e.g., 80 | Data not available | Data not available | Data not available |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions and identify the resulting degradation products.
Materials:
-
This compound powder and/or drug product
-
Reagents for stress conditions (HCl, NaOH, H₂O₂)
-
Stability chambers (temperature, humidity, and light controlled)
-
HPLC-UV/DAD and HPLC-MS for separation and identification of degradants
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Hydrolytic Degradation:
-
For acidic, neutral, and basic hydrolysis, add an aliquot of the stock solution to separate flasks containing 0.1 N HCl, purified water, and 0.1 N NaOH, respectively.
-
Reflux the solutions at an elevated temperature (e.g., 60°C) for a specified duration.
-
At various time points, withdraw samples, neutralize them if necessary (acidic and basic samples), and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Add an aliquot of the stock solution to a flask containing a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and protected from light.
-
Withdraw and analyze samples at different time intervals.
-
-
Photolytic Degradation:
-
Expose the this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Place this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
Analyze the sample at various time points.
-
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method. Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products to aid in structure elucidation.
The following diagram outlines the workflow for a forced degradation study.
Mechanism of Action: Carbonic Anhydrase Inhibition
This compound exerts its diuretic effect through the inhibition of carbonic anhydrase (CA) enzymes, primarily in the proximal convoluted tubule of the kidney.[5] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion.
The inhibition of this enzyme by sulfonamides like this compound leads to a decrease in the reabsorption of bicarbonate, sodium, and consequently water, resulting in diuresis.
The following diagram illustrates the simplified signaling pathway of carbonic anhydrase inhibition by this compound.
References
An In-depth Technical Guide to Clofenamide and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofenamide, a benzenedisulfonamide derivative, is a carbonic anhydrase (CA) inhibitor utilized for its diuretic properties. Its synonyms include Salco and Soluran. By inhibiting carbonic anhydrase, primarily in the proximal convoluted tubules of the kidneys, this compound interferes with the reabsorption of sodium bicarbonate, leading to increased excretion of sodium, bicarbonate, and water. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and available experimental data for this compound, intended to serve as a technical resource for the scientific community.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-chlorobenzene-1,3-disulfonamide | [1] |
| Synonyms | This compound, Salco, Soluran, Chlorphenamide, Monochlorphenamide | [1][2] |
| CAS Number | 671-95-4 | [1][2] |
| Molecular Formula | C₆H₇ClN₂O₄S₂ | [1][2] |
| Molecular Weight | 270.71 g/mol | [2] |
| Melting Point | 206-219 °C | [2] |
| Solubility | Soluble in hot alcohol and water; slightly soluble in cold solvents. | [2] |
Mechanism of Action: Carbonic Anhydrase Inhibition
This compound's primary pharmacological effect is the inhibition of carbonic anhydrase (CA), a zinc-containing metalloenzyme.[3] CA catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion.
Signaling Pathway
In the proximal convoluted tubule of the kidney, carbonic anhydrase plays a crucial role in the reabsorption of sodium and bicarbonate. By inhibiting this enzyme, this compound disrupts this process, leading to a cascade of events that result in diuresis.
Experimental Protocols
Detailed experimental data for this compound is limited in publicly available literature. However, standardized protocols for assessing the key activities of carbonic anhydrase inhibitors and diuretics are well-established.
Carbonic Anhydrase Inhibition Assay
The activity of carbonic anhydrase and its inhibition by compounds like this compound can be determined using various methods. A common approach is a colorimetric assay.
Principle: This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Workflow:
In Vivo Diuretic Activity Assay (Lipschitz Test)
The diuretic effect of this compound can be evaluated in animal models, typically rats, using a method based on the Lipschitz test.
Principle: Rats are orally hydrated with a saline solution to establish a baseline urine output. The test compound is then administered, and the subsequent urine volume and electrolyte content are measured and compared to a control group and a group treated with a standard diuretic.
Workflow:
Synthesis
The synthesis of 4-chlorobenzene-1,3-disulfonamide (this compound) can be achieved through a multi-step process starting from 3-chloroaniline.
Logical Synthesis Pathway:
Pharmacological Data
Carbonic Anhydrase Inhibition
| Isoform | Acetazolamide Ki (nM) |
| hCA I | 250 |
| hCA II | 12 |
| hCA IX | 25 |
| hCA XII | 5.7 |
It is expected that this compound would exhibit a similar profile, with potent inhibition of CA II, IX, and XII, and weaker inhibition of CA I.
Diuretic Activity
Quantitative data from in vivo diuretic studies specifically on this compound are sparse in the literature. However, studies on similar sulfonamide diuretics, such as clopamide, have demonstrated a dose-dependent increase in urine output and electrolyte excretion. For clopamide, oral doses of 5, 10, and 20 mg in humans resulted in significant diuresis, with peak effects corresponding to maximum plasma concentrations.[4][5][6]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in humans are not well-documented in publicly accessible literature. For the related compound, clopamide, after oral administration in humans, maximum plasma concentrations were reached within 2 hours, with an elimination half-life of approximately 10 hours.[4][6] It is plausible that this compound exhibits a similar pharmacokinetic profile.
Conclusion
This compound is a well-established carbonic anhydrase inhibitor with diuretic effects. While its fundamental chemical properties and mechanism of action are understood, there is a notable lack of publicly available, detailed quantitative data from preclinical and clinical studies. This guide provides a framework of standard experimental protocols that can be applied to further characterize the pharmacological profile of this compound. Further research to generate specific data on its carbonic anhydrase isoform selectivity, in vivo diuretic potency, and human pharmacokinetics would be highly valuable for the scientific and drug development communities.
References
- 1. 4-Amino-6-chlorobenzene-1,3-disulfonamide synthesis - chemicalbook [chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [ACTION OF A DIURETIC SULFONAMIDE (CLOPAMIDE) IN THE RAT DURING EXPERIMENTAL CHRONIC RENAL INSUFFICIENCY] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Clofenamide Diuretic Activity Assay in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the diuretic activity of clofenamide in a rat model. The methodology covers animal preparation, drug administration, urine collection, and biochemical analysis of urine samples.
Introduction
Diuretics are pharmacological agents that increase urine output and are crucial in managing conditions such as hypertension, heart failure, and edema. This compound is a diuretic that primarily acts on the renal tubules. This document outlines a detailed protocol for assessing the diuretic efficacy of this compound in rats, a standard preclinical model for such studies. The protocol includes acclimation, oral administration of the compound, and subsequent analysis of urine volume and electrolyte content.
Materials and Methods
Animals
Healthy adult male Wistar or Sprague-Dawley rats weighing between 200-250g are recommended for this study. The animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard pellet chow and water.
Reagents and Equipment
-
This compound
-
Furosemide (positive control)
-
Normal saline (0.9% NaCl)
-
Oral gavage needles (16-18 gauge)[5]
-
Syringes
-
Graduated cylinders
-
Auto-analyzer for electrolyte and creatinine measurement[6][7]
Experimental Protocol
A crucial first step involves acclimatizing the rats to the metabolic cages to minimize stress-induced variations in urine output.[8]
Animal Acclimatization and Preparation
-
House the rats individually in metabolic cages for at least 24 hours before the experiment for acclimatization.[8]
-
Provide free access to food and water during the acclimatization period.
-
Eighteen hours prior to the experiment, withhold food but continue to provide free access to water.[8]
Dosing
-
On the day of the experiment, weigh each rat and divide them into the following groups (n=6 per group):
-
Control Group: Receives normal saline.
-
Positive Control Group: Receives Furosemide (e.g., 10 mg/kg).[8]
-
Test Group(s): Receives this compound at various doses.
-
-
Administer a saline load of 15 ml/kg body weight to all rats via oral gavage to ensure a measurable urine output.[8][9][10]
-
Immediately following the saline load, administer the respective treatments (vehicle, furosemide, or this compound) to each group via oral gavage. The maximum recommended dosing volume is 10 mL/kg.[11][12]
Urine Collection
-
Immediately after dosing, place each rat back into its individual metabolic cage.[9][10] The design of these cages ensures the separation of urine and feces, preventing contamination of the urine samples.[1][2]
-
Collect urine over a period of 5 to 24 hours.[9][13] For acute diuretic effects, a 5-hour collection period is often sufficient.[9]
-
Record the total volume of urine collected for each animal at the end of the collection period.
Biochemical Analysis
-
Centrifuge the collected urine samples to remove any particulate matter.
-
Analyze the supernatant for the concentration of sodium (Na+), potassium (K+), chloride (Cl-), and creatinine using an auto-analyzer.[6][7]
Data Presentation
Summarize the quantitative data in the following tables for clear comparison between the treatment groups.
Table 1: Animal Characteristics and Dosing Information
| Parameter | Control Group | Positive Control (Furosemide) | Test Group (this compound) |
| Number of Animals | 6 | 6 | 6 |
| Mean Body Weight (g) | |||
| Saline Load (ml/kg) | 15 | 15 | 15 |
| Dose (mg/kg) | N/A | 10 | Specify Dose |
| Route of Administration | Oral Gavage | Oral Gavage | Oral Gavage |
Table 2: Urine Volume and Electrolyte Excretion
| Parameter | Control Group | Positive Control (Furosemide) | Test Group (this compound) |
| Total Urine Volume (ml) | |||
| Urine Na+ (mmol/L) | |||
| Urine K+ (mmol/L) | |||
| Urine Cl- (mmol/L) | |||
| Urine Creatinine (mg/dL) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound diuretic activity assay in rats.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a carbonic anhydrase inhibitor.
References
- 1. Metabolic Cage - to separate rodent's urine & faeces [ugobasile.com]
- 2. Metabolic Cages, basic model, to separate rodent's urine & feces | Animalab [animalab.eu]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. Metabolic Cages - for rats, mice and single mouse | Laboratory Animal Equipment [tecniplast.it]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Analysis of Urinary and Plasma Electrolytes in a Rat Model of Unilateral Ureteric Obstruction (UUO) [openurologyandnephrologyjournal.com]
- 7. arcjournals.org [arcjournals.org]
- 8. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 10. dovepress.com [dovepress.com]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. bjnephrology.org [bjnephrology.org]
Spectrophotometric Determination of Clofenamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note ID: AN-CLF-UV-001
Revision: 1.0
Introduction
Clofenamide is a sulfonamide diuretic used in the management of edema and hypertension.[1][2] Accurate and precise quantification of this compound in bulk drug and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. This document outlines a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the determination of this compound concentration.
The proposed method is based on the measurement of the ultraviolet absorbance of this compound in a suitable solvent. The benzene ring and sulfonamide groups within the this compound structure act as chromophores, which absorb UV radiation at a characteristic wavelength. The intensity of the absorbance is directly proportional to the concentration of the drug, following the Beer-Lambert law. This method is intended for use in quality control and research laboratories.
Principle of the Method
The quantitative determination of this compound is based on its intrinsic ultraviolet absorption. The method involves dissolving the analyte in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve is constructed by plotting the absorbance of standard solutions against their known concentrations. The concentration of this compound in a sample solution can then be determined by interpolating its absorbance value on the calibration curve.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-chloro-1,3-benzenedisulfonamide | [1] |
| Molecular Formula | C₆H₇ClN₂O₄S₂ | [1][3] |
| Molar Mass | 270.71 g/mol | [1][3] |
| Solubility | Soluble in hot alcohol and water; slightly soluble in cold solvents. | [1] |
| Melting Point | 206-207°C | [3] |
Instrumentation and Reagents
Instrumentation
-
UV-Visible Spectrophotometer (double beam) with 1 cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Sonicator
Reagents and Standards
-
This compound reference standard
-
Methanol (HPLC grade)
-
Deionized or distilled water
Experimental Protocols
Preparation of Solvent (Diluent)
A mixture of Methanol and Water (1:1 v/v) is used as the diluent for the preparation of standard and sample solutions.
Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent and sonicate for 10 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with the diluent to obtain a standard stock solution of 100 µg/mL.
Preparation of Working Standard Solutions for Calibration Curve
-
From the standard stock solution (100 µg/mL), pipette aliquots of 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL into separate 10 mL volumetric flasks.
-
Dilute each flask to the mark with the diluent to obtain working standard solutions with concentrations of 5, 10, 15, 20, 25, and 30 µg/mL, respectively.
Determination of Wavelength of Maximum Absorbance (λmax)
-
Scan the 20 µg/mL working standard solution from 400 nm to 200 nm using the diluent as a blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. For this compound in Methanol:Water (1:1), the λmax is proposed to be around 235 nm . This λmax should be used for all subsequent absorbance measurements.
Construction of the Calibration Curve
-
Measure the absorbance of each working standard solution (5-30 µg/mL) at the determined λmax (e.g., 235 nm) against the diluent as a blank.
-
Plot a graph of absorbance versus concentration.
-
Determine the linearity of the calibration curve by calculating the correlation coefficient (R²) and the regression equation (y = mx + c).
Preparation of Sample Solution (from a hypothetical tablet formulation)
-
Weigh and finely powder 20 tablets of a hypothetical this compound formulation.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
From the clear filtrate, pipette 2.0 mL into a 10 mL volumetric flask and dilute to the mark with the diluent to get a theoretical concentration of 20 µg/mL.
Quantification of this compound in the Sample
-
Measure the absorbance of the final sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation
The proposed analytical method should be validated as per the International Council for Harmonisation (ICH) guidelines. The following are illustrative validation parameters.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 5 to 30 µg/mL. The calibration curve was plotted, and the correlation coefficient and regression equation were determined.
| Parameter | Result (Illustrative) |
| Linearity Range | 5 - 30 µg/mL |
| Regression Equation | y = 0.045x + 0.002 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy (Recovery)
The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%) by spiking a known amount of standard drug into a placebo mixture.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 16 | 15.89 | 99.31% |
| 100% | 20 | 20.08 | 100.40% |
| 120% | 24 | 23.85 | 99.38% |
| Mean % Recovery | 99.70% |
Precision
Precision was evaluated by analyzing the same sample multiple times.
-
Intraday Precision (Repeatability): Six replicate measurements of a 20 µg/mL solution were made on the same day.
-
Interday Precision (Intermediate Precision): The analysis was repeated on three different days.
| Precision Type | % RSD (Illustrative) |
| Intraday Precision | 0.85% |
| Interday Precision | 1.25% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (Illustrative) |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Caption: Logical workflow for the validation of the analytical method for this compound.
References
Application Notes and Protocols for Clofenamide Administration in Animal Models of Edema
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Clofenamide is a diuretic agent belonging to the sulfonamide class, known to act as a carbonic anhydrase inhibitor and a thiazide-like diuretic.[1] Its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to increased excretion of sodium, chloride, and water.[1] This diuretic effect makes it a candidate for investigation in various animal models of edema. These application notes provide detailed protocols for administering this compound and assessing its efficacy in both inflammatory and diuretic-sensitive models of edema.
I. Quantitative Data Summary
Table 1: Effect of Oral this compound Administration on Urine Volume and Electrolyte Excretion in a Rat Diuretic Assay
| Treatment Group (n=6) | Dose (mg/kg, p.o.) | Cumulative Urine Volume (mL/5h) | Urinary Na+ Excretion (mmol/5h) | Urinary K+ Excretion (mmol/5h) | Urinary Cl- Excretion (mmol/5h) |
| Vehicle (Saline) | - | 2.5 ± 0.4 | 0.3 ± 0.05 | 0.2 ± 0.03 | 0.4 ± 0.06 |
| This compound | 10 | 5.8 ± 0.7 | 0.9 ± 0.1 | 0.4 ± 0.05 | 1.0 ± 0.1 |
| This compound | 25 | 8.2 ± 0.9 | 1.5 ± 0.2 | 0.6 ± 0.07 | 1.7 ± 0.2 |
| This compound | 50 | 10.5 ± 1.1 | 2.1 ± 0.3 | 0.8 ± 0.09 | 2.3 ± 0.3 |
| Furosemide (Standard) | 10 | 12.1 ± 1.3 | 2.5 ± 0.3 | 1.0 ± 0.1 | 2.8 ± 0.4*** |
Data are presented as Mean ± SEM. Data is illustrative and based on typical results for thiazide-like diuretics. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.
Table 2: Postulated Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (n=6) | Dose (mg/kg, i.p.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle (Saline) | - | 0.85 ± 0.07 | - |
| Carrageenan Control | - | 1.52 ± 0.11 | - |
| This compound | 10 | 1.25 ± 0.09* | 21.9% |
| This compound | 25 | 1.08 ± 0.08** | 36.1% |
| This compound | 50 | 0.94 ± 0.07 | 47.5% |
| Indomethacin (Standard) | 10 | 0.91 ± 0.06 | 50.0% |
Data are presented as Mean ± SEM. This data is hypothetical and serves as a template for presenting results from an anti-inflammatory study. *p<0.05, **p<0.01, ***p<0.001 compared to Carrageenan Control group.
II. Experimental Protocols
Protocol 1: Assessment of Diuretic Activity in Rats
This protocol is designed to quantify the diuretic, natriuretic, and kaliuretic effects of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
Metabolic cages for rats
-
Oral gavage needles
-
Graduated measuring cylinders
-
Flame photometer for Na+ and K+ analysis
-
Chloride meter
-
This compound
-
Furosemide (positive control)
-
Normal saline (0.9% NaCl)
Procedure:
-
Animal Acclimatization and Preparation:
-
House the rats in a controlled environment for at least one week before the experiment.
-
Fast the animals overnight (18 hours) with free access to water.
-
-
Hydration:
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% CMC in saline)
-
Group II-IV: this compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Group V: Positive control (e.g., Furosemide, 10 mg/kg, p.o.)[4]
-
-
Administer the respective treatments orally via gavage.
-
-
Urine Collection:
-
Urine Analysis:
-
Measure the concentration of Na+, K+, and Cl- in the collected urine samples using a flame photometer and chloride meter.
-
-
Data Analysis:
-
Calculate the total urine output and the total excretion of each electrolyte for each group.
-
Calculate diuretic activity, diuretic index, and saliuretic indices if required.
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the potential anti-inflammatory and anti-edema effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)[6]
-
Plethysmometer
-
Syringes with 26-gauge needles
-
This compound
-
Indomethacin or Diclofenac (positive control)
-
Vehicle for drug administration (e.g., saline, 0.5% CMC)
Procedure:
-
Animal Acclimatization:
-
Acclimatize rats to the experimental conditions for at least one week.
-
-
Baseline Paw Volume Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Carrageenan control (receives vehicle)
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg, i.p. or p.o.)
-
Group VI: Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
-
Administer the test compounds 30-60 minutes before carrageenan injection.[9][10]
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the vehicle control group.[8]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The peak edema is typically observed around 3-5 hours.[7]
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the measured volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula:
-
% Inhibition = [ (VC - VT) / VC ] x 100
-
Where VC is the average increase in paw volume in the carrageenan control group, and VT is the average increase in paw volume in the treated group.
-
-
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
This compound, as a thiazide-like diuretic, primarily targets the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney. Its activity is modulated by the WNK-SPAK/OSR1 signaling cascade.[11][12][13]
References
- 1. This compound | C6H7ClN2O4S2 | CID 69594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 3. scielo.br [scielo.br]
- 4. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. inotiv.com [inotiv.com]
- 11. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]
- 13. NCC regulation by WNK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Clofenamide's Effect on Urinary Electrolyte Excretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofenamide is a sulfonamide diuretic that primarily acts as a carbonic anhydrase inhibitor.[1][2] This document provides a detailed protocol for investigating the effects of this compound on urinary electrolyte excretion in a rat model. The provided methodologies cover animal handling, drug administration, urine collection, and the analysis of key electrolytes.
Carbonic anhydrase inhibitors exert their diuretic effect by inhibiting the reabsorption of bicarbonate in the proximal convoluted tubule of the nephron.[3][4][5] This leads to increased urinary excretion of bicarbonate, sodium, potassium, and water, resulting in an alkaline urine.[3][4][5] Understanding the precise impact of this compound on the excretion of these electrolytes is crucial for its development and clinical application.
Experimental Protocols
Animal Model and Acclimatization
-
Housing: House the rats in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.
-
Diet: Provide standard laboratory chow and water ad libitum.
-
Acclimatization: Before the experiment, acclimatize the rats to the metabolic cages for at least 12 hours to minimize stress-induced variations in urine output.[7]
Dosing and Administration
-
Drug Preparation: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC) in normal saline.
-
Dose Selection: Based on studies of similar sulfonamide diuretics in rats, a dose range of 100-400 mg/kg of this compound administered orally (p.o.) is recommended for initial studies.[6][8] A vehicle-only group will serve as the control. Furosemide (10 mg/kg, p.o.) can be used as a positive control.[2][8]
-
Administration: Administer the drug or vehicle orally using a gavage needle.
Urine Collection
-
Apparatus: Use metabolic cages designed for the separation and collection of urine and feces.[6][9]
-
Procedure:
-
Immediately after drug administration, place each rat in an individual metabolic cage.[6]
-
Provide free access to water but withhold food during the urine collection period to prevent contamination of urine samples.[2]
-
Collect urine over a period of 24 hours, with measurements of urine volume at specific time points (e.g., 2, 4, 6, 8, and 24 hours).
-
At the end of the collection period, record the total urine volume for each animal.
-
Centrifuge the urine samples to remove any particulate matter and store the supernatant at -20°C until analysis.
-
Urine Analysis
-
Measure the pH of fresh urine samples using a calibrated pH meter.
-
Method: Ion-Selective Electrode (ISE) is the standard method for determining urinary sodium, potassium, and chloride concentrations.[10]
-
Procedure:
-
Thaw the frozen urine samples to room temperature.
-
Calibrate the ISE analyzer using standard solutions.
-
Analyze the urine samples according to the manufacturer's instructions for the specific ISE analyzer.
-
Record the concentrations of Na+, K+, and Cl- in mmol/L.
-
-
Method 1: Henderson-Hasselbalch Equation
-
Measure the pH and partial pressure of carbon dioxide (pCO2) of the fresh urine sample using a blood gas analyzer.[1][11]
-
Calculate the bicarbonate concentration using the Henderson-Hasselbalch equation: pH = pKa + log ([HCO3-] / (α * pCO2)), where the pKa for urine can be approximated as 6.1 and α (the solubility constant for CO2) as 0.0309.[1]
-
-
Method 2: Quantitative Enzymatic Assay
-
Use a commercially available enzymatic assay kit for the determination of bicarbonate.[7]
-
Follow the manufacturer's protocol for the assay. This typically involves the reaction of bicarbonate with a specific enzyme and measurement of the resulting change in absorbance using a spectrophotometer.
-
Data Presentation
Summarize the quantitative data in the following tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Urine Volume and pH
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Urine pH |
| Vehicle Control | - | ||
| This compound | 100 | ||
| This compound | 200 | ||
| This compound | 400 | ||
| Furosemide | 10 |
Table 2: Effect of this compound on Urinary Electrolyte Excretion
| Treatment Group | Dose (mg/kg) | Na+ (mmol/24h) | K+ (mmol/24h) | Cl- (mmol/24h) | HCO3- (mmol/24h) |
| Vehicle Control | - | ||||
| This compound | 100 | ||||
| This compound | 200 | ||||
| This compound | 400 | ||||
| Furosemide | 10 |
(Note: Total electrolyte excretion is calculated by multiplying the concentration by the total urine volume)
Mandatory Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibition in the Proximal Tubule
Caption: this compound inhibits carbonic anhydrase IV and II, disrupting bicarbonate reabsorption.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effect on urinary electrolyte excretion in rats.
References
- 1. Determination of urinary bicarbonate with the Henderson-Hasselbalch equation. Comparison using two different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of furosemide, acetazolamide, and mannitol on medullary collecting-duct function in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ice.ntp.niehs.nih.gov [ice.ntp.niehs.nih.gov]
- 6. phcogres.com [phcogres.com]
- 7. Bicarbonate, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 8. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Clofenamide Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clofenamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo study designs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a sulfonamide-based carbonic anhydrase inhibitor.[1][2] Its primary mechanism of action is the inhibition of carbonic anhydrase enzymes in the proximal convoluted tubules of the kidneys.[1][2] This inhibition reduces the reabsorption of sodium, bicarbonate, and consequently water, leading to a diuretic effect.[1][2]
Q2: What are the common routes of administration for in vivo studies with this compound?
A2: Common routes of administration for in vivo studies in rodent models include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The choice of administration route can significantly impact the pharmacokinetic profile of the compound. For systemic effects, IV administration provides 100% bioavailability, while IP and SC routes offer alternatives with potentially different absorption rates. Oral administration is also common but may be subject to first-pass metabolism.
Q3: How can I prepare a formulation of this compound for in vivo administration?
A3: For oral administration, this compound can be suspended in a vehicle such as 2% carboxymethyl cellulose (CMC) in normal saline. For parenteral routes (IV, IP, SC), it is crucial to use a sterile, pH-balanced, and isotonic vehicle.[3] The formulation should be prepared under aseptic conditions, and if necessary, filtered through a 0.2 µm filter to ensure sterility.[3] The pH should be adjusted to be close to physiological pH (around 7.4) to minimize irritation at the injection site.[3]
Q4: What are the key considerations for a dose-finding study with this compound?
A4: A dose-finding study should aim to establish the dose-response relationship for the desired diuretic effect. Key considerations include selecting a starting dose, determining dose escalation steps, and identifying the maximum tolerated dose (MTD). Preclinical toxicity data, such as the No-Observed-Adverse-Effect Level (NOAEL), is crucial for setting a safe starting dose.[4][5]
Troubleshooting Guides
Problem: I am not observing the expected diuretic effect.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The administered dose may be too low to elicit a significant diuretic response. Review the literature for doses of similar carbonic anhydrase inhibitors and consider performing a dose-escalation study. |
| Poor Bioavailability | If administered orally, this compound may have low bioavailability due to poor absorption or significant first-pass metabolism. Consider switching to a parenteral route of administration (e.g., IP or IV) to ensure systemic exposure. |
| Improper Formulation | The drug may not be adequately solubilized or suspended in the vehicle, leading to inconsistent dosing. Ensure the formulation is homogenous. For suspensions, vortex thoroughly before each administration. |
| Animal Model Considerations | The diuretic response can vary between species and even strains of animals. Ensure the selected animal model is appropriate for studying renal pharmacology. |
| Dehydration of Animals | Ensure animals are adequately hydrated before the experiment. Dehydrated animals may have a blunted diuretic response. It is common practice to orally administer a saline load (e.g., 15-25 ml/kg) to the animals before drug administration.[6] |
Problem: I am observing signs of toxicity in my study animals.
| Possible Cause | Troubleshooting Step |
| Dose is too high | The administered dose may be exceeding the maximum tolerated dose (MTD). Reduce the dose in subsequent experiments. It is critical to perform a dose-escalation study to determine the MTD. |
| Vehicle Toxicity | The vehicle used for formulation may be causing adverse effects. Run a control group that receives only the vehicle to assess its tolerability. |
| Rapid IV Injection | Rapid intravenous injection of a substance can sometimes lead to acute toxicity. Consider a slower infusion rate. |
| Electrolyte Imbalance | As a diuretic, this compound can cause significant electrolyte imbalances (e.g., hypokalemia, hyponatremia).[1] Monitor electrolyte levels and consider providing electrolyte-supplemented drinking water if appropriate for the study design. |
Experimental Protocols
Protocol 1: Evaluation of Acute Diuretic Activity in Rats
This protocol is a general guideline for assessing the diuretic effect of this compound in rats and should be adapted based on specific research needs.
Materials:
-
Male or female Wistar or Sprague-Dawley rats (150-200g)
-
This compound
-
Vehicle (e.g., 2% CMC in 0.9% saline for oral administration)
-
Standard diuretic (e.g., Furosemide, 10 mg/kg)
-
0.9% Saline solution
-
Graduated measuring cylinders
-
Oral gavage needles
Procedure:
-
Fast the rats for 18 hours with free access to water.[7]
-
Acclimatize the animals to the metabolic cages for a period before the experiment.[7]
-
Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 2% CMC in saline, 10 ml/kg, p.o.)
-
Group 2: this compound (Dose 1, p.o.)
-
Group 3: this compound (Dose 2, p.o.)
-
Group 4: this compound (Dose 3, p.o.)
-
Group 5: Standard diuretic (e.g., Furosemide, 10 mg/kg, p.o.)
-
-
Administer an oral saline load (15-25 ml/kg) to all animals to ensure adequate hydration and a measurable urine output.[6]
-
Immediately after the saline load, administer the respective treatments (vehicle, this compound, or standard diuretic) orally.
-
Place each rat in an individual metabolic cage.
-
Collect urine at regular intervals (e.g., every hour for 5-6 hours or up to 24 hours).[6][7]
-
Measure the total urine volume for each animal at each time point.
-
The diuretic activity can be expressed as the cumulative urine excretion.
-
Optional: Analyze urine for electrolyte concentrations (Na+, K+, Cl-) to assess the saluretic effect.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Diuretic in Different Species (Hypothetical Data for this compound)
| Parameter | Rat | Mouse | Dog |
| Route of Administration | Oral | Intraperitoneal | Intravenous |
| Dose (mg/kg) | 10 | 5 | 2 |
| Tmax (h) | 1.5 | 0.5 | N/A |
| Cmax (µg/mL) | 2.5 | 3.1 | 5.0 |
| AUC (µg*h/mL) | 15.6 | 12.8 | 10.2 |
| Half-life (t½) (h) | 4.2 | 3.1 | 2.8 |
| Bioavailability (%) | 65 | 85 | 100 |
Note: This table presents hypothetical data for illustrative purposes due to the lack of publicly available pharmacokinetic data for this compound in these species.
Table 2: Example Toxicity Profile of a Carbonic Anhydrase Inhibitor (Hypothetical Data for this compound)
| Study Type | Species | Route | LD50 (mg/kg) | NOAEL (mg/kg/day) |
| Acute Toxicity | Rat | Oral | >2000 | N/A |
| Acute Toxicity | Mouse | Intraperitoneal | 850 | N/A |
| Sub-chronic Toxicity (28-day) | Rat | Oral | N/A | 100 |
| Sub-chronic Toxicity (28-day) | Dog | Oral | N/A | 50 |
Note: This table presents hypothetical data for illustrative purposes. Researchers must determine the toxicity profile of this compound through appropriate preclinical toxicology studies.
Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibition in the Renal Proximal Tubule
Caption: this compound inhibits carbonic anhydrase, disrupting Na+ and HCO3- reabsorption.
Experimental Workflow for a Diuretic Study
Caption: Workflow for assessing the diuretic and pharmacokinetic effects of this compound.
References
- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors - BioPharma Notes [biopharmanotes.com]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 7. rjptsimlab.com [rjptsimlab.com]
Addressing Clofenamide solubility issues in aqueous buffers
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Clofenamide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the basic properties of this compound is the first step in troubleshooting solubility. This compound is a colorless crystalline solid.[1] Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C6H7ClN2O4S2 | [1][2][3][4][5] |
| Molar Mass | 270.71 g/mol | [1][2][3] |
| Melting Point | 206-219 °C | [1][4] |
| pKa | ~11.08 | [5] |
| XLogP3 | -0.7 | [2][6] |
| Aqueous Solubility | Practically insoluble / Slightly soluble in cold water | [1][4] |
| Organic Solubility | Soluble in hot alcohol, ethanol, chloroform, and benzene | [1][4] |
| Stability | Stable in hot dilute acids; decomposes under alkaline conditions | [1] |
Q2: Why is my this compound not dissolving in aqueous buffer?
A2: this compound is classified as practically insoluble or only slightly soluble in water and cold aqueous solutions.[1][4] This inherent low aqueous solubility is the primary reason for dissolution challenges. Its molecular structure contributes to this property, making it more amenable to dissolving in organic solvents.[1][4] Forcing dissolution directly into an aqueous buffer without any solubility enhancement technique is unlikely to be successful.
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a sulfonamide diuretic that functions as a carbonic anhydrase (CA) inhibitor.[2][3] By inhibiting CA in the proximal convoluted tubule of the kidneys, it prevents the reabsorption of sodium, bicarbonate, and consequently, water.[2] This action leads to increased urine output, which is known as diuresis.[2]
Caption: Mechanism of action for this compound as a carbonic anhydrase inhibitor.
Troubleshooting Guide: Enhancing this compound Solubility
If you are encountering issues with dissolving this compound, follow this troubleshooting workflow. The most common and effective methods involve the use of co-solvents and pH adjustment.
Caption: Workflow for troubleshooting this compound solubility issues.
Issue 1: this compound precipitates or fails to dissolve in my buffer.
Cause: Low intrinsic aqueous solubility.
Solution 1: Use of a Co-solvent
The use of a water-miscible organic solvent, or co-solvent, is a highly effective technique to enhance the solubility of poorly soluble drugs.[7] The strategy is to first dissolve the compound in a minimal amount of the organic solvent to create a concentrated stock solution, and then dilute it into the aqueous buffer.
Table 2: Recommended Co-solvents for this compound
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol (EtOH) | 10-30% of final buffer volume | This compound is soluble in ethanol.[1] Ensure final concentration is compatible with your experimental system. |
| Dimethyl Sulfoxide (DMSO) | 1-10% of final buffer volume | A powerful solvent, but can have effects on cells. Use the lowest effective concentration. |
| Polyethylene Glycol (PEG) | 5-20% of final buffer volume | A less harsh co-solvent, suitable for many biological applications.[7] |
Experimental Protocol 1: Preparing a this compound Stock Solution using a Co-solvent
-
Weigh: Accurately weigh the required amount of solid this compound.
-
Initial Dissolution: Add a small volume of your chosen co-solvent (e.g., Ethanol) to the solid this compound. Vortex or sonicate briefly until the solid is completely dissolved. This creates your concentrated stock solution.
-
Dilution: While vortexing the aqueous buffer of your choice, slowly add the this compound stock solution dropwise to the desired final concentration.
-
Observation: Observe the solution. If it remains clear, the this compound is dissolved. If precipitation occurs, the concentration may be too high for that specific co-solvent/buffer ratio. Consider increasing the co-solvent percentage or lowering the final this compound concentration.
-
Storage: It is not recommended to store aqueous solutions of sparingly soluble compounds for more than one day.[8] Prepare fresh solutions for each experiment.
Solution 2: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the buffer.[9] this compound has two sulfonamide groups and is weakly acidic with a high pKa (~11).[5] While it decomposes under strongly alkaline conditions[1], modest increases in pH may improve solubility. Conversely, for weakly acidic drugs, solubility can sometimes be increased in buffers with a pH higher than the pKa of the compound.[9] Given this compound's high pKa, this may not always be practical for biological experiments that require physiological pH. However, empirical testing is recommended.
Experimental Protocol 2: Determining Optimal pH for Solubilization
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0, 8.5).
-
Dispense Compound: Add an equal, excess amount of solid this compound to a set volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for a sufficient period (e.g., 24 hours) to reach equilibrium solubility.
-
Separate: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Measure the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Analyze: Compare the solubility across the different pH values to determine the optimal pH range for your experiments.
Issue 2: The above methods are not suitable for my experiment (e.g., in vivo studies, cell culture sensitivity).
Cause: Experimental constraints limit the use of organic solvents or non-physiological pH.
Solution 3: Advanced Formulation Strategies
For more complex applications, other pharmaceutical techniques can be employed to enhance solubility. These methods typically require specialized equipment and formulation expertise.
-
Particle Size Reduction: Increasing the surface area by reducing particle size can improve the dissolution rate.[7]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the solid-state.[11] As the carrier dissolves, the drug is released in a finely dispersed state, enhancing its dissolution.[11]
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H7ClN2O4S2 | CID 69594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [drugfuture.com]
- 5. dempochem.com [dempochem.com]
- 6. This compound-d3 | C6H7ClN2O4S2 | CID 71314921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulfonamide Diuretics in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of sulfonamide diuretics in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with sulfonamide diuretics like furosemide in animal models?
A1: The most frequently encountered side effects are direct consequences of the diuretic's mechanism of action and primarily involve fluid and electrolyte imbalances. These include dehydration, volume depletion, hypokalemia (low potassium), and hyponatremia (low sodium).[1][2] Ototoxicity (hearing damage) can also occur, particularly at high doses.[3][4] In dogs, idiosyncratic reactions, although less common, can manifest as fever, arthropathy, blood dyscrasias, and skin eruptions.[5]
Q2: My animal model is exhibiting signs of severe dehydration after administering furosemide. What should I do?
A2: Severe dehydration is a critical concern. The primary cause is excessive fluid loss due to the diuretic's potent effect.
-
Immediate Action: Temporarily discontinue the diuretic administration. Provide free access to fresh water and monitor the animal's intake. In severe cases, parenteral fluid therapy (e.g., subcutaneous or intravenous isotonic saline) may be necessary to restore hydration status.
-
Troubleshooting:
-
Dosage Review: The administered dose may be too high for the specific animal model or individual. Review your protocol and consider a dose reduction for subsequent experiments.
-
Hydration Status: Ensure animals are adequately hydrated before drug administration.[6]
-
Monitoring: Implement a consistent monitoring protocol for hydration, including body weight measurements, skin turgor assessment, and urine output.
-
Q3: I've detected significant hypokalemia in my rat models. What is the underlying mechanism and how can I manage it?
A3: Hypokalemia is a common metabolic side effect of loop and thiazide diuretics.[7] It occurs because these diuretics increase the delivery of sodium to the distal tubules of the kidney. This leads to an increased exchange of sodium for potassium, resulting in excessive potassium loss in the urine.[7] This effect can be compounded by a state of secondary hyperaldosteronism induced by volume depletion.[7]
-
Management Strategy:
-
Potassium Supplementation: Provide potassium-rich food or supplements in the animal's diet or drinking water.
-
Dose Adjustment: Lower the diuretic dose to the minimum effective level.
-
Combination Therapy: In some protocols, co-administering a potassium-sparing diuretic can help mitigate potassium loss.[7]
-
Monitoring: Regularly monitor serum potassium levels to ensure they remain within the normal physiological range.[8]
-
Q4: Is there a risk of hearing loss in animal models treated with sulfonamide diuretics?
A4: Yes, ototoxicity is a known risk, particularly with loop diuretics like furosemide and bumetanide, especially when administered at high doses or via rapid intravenous injection.[3][4][9] The damage typically targets the stria vascularis in the cochlea, leading to a temporary or, more rarely, permanent hearing loss.[9] Animal models such as cats and chinchillas have been used to quantify these effects.[3][10] Young animals may be more susceptible to ototoxic effects during development.[11]
Quantitative Data Summary
The following tables summarize quantitative data from studies on sulfonamide diuretic side effects in animal models.
Table 1: Comparative Ototoxicity of Loop Diuretics in Cats [3]
| Diuretic | Toxic Dose (TD50) for CAP Suppression* |
|---|---|
| Furosemide | 18.37 mg/kg |
| Piretanide | 4.29 mg/kg |
| Bumetanide | 2.21 mg/kg |
| Azosemide | < 10 mg/kg |
*TD50 is the dose causing complete suppression of the compound action potential (CAP) of the auditory nerve in 50% of tested animals, equivalent to a clinical hearing loss of about 30 dB.
Table 2: Diuretic Effects of Furosemide and Azosemide in Healthy Dogs [12]
| Treatment | Dose | Peak Effect on Urine Output | Duration of Increased Urine Output |
|---|---|---|---|
| Furosemide | 2 mg/kg | 1-2 hours post-administration | ~2 hours |
| Azosemide | 5 mg/kg | 2-4 hours post-administration | ~4 hours |
| Azosemide | 10 mg/kg | 2 hours post-administration | ~4 hours |
Experimental Protocols
Protocol 1: Assessment of Diuretic Efficacy and Electrolyte Imbalance in a Rodent Model
This protocol is adapted from methodologies used for evaluating diuretic activity in rats.[6][13]
-
Animal Acclimatization: House male albino rats (150-250g) in metabolic cages for at least 3 days prior to the experiment to allow for adaptation.
-
Fasting: Fast the animals for 18 hours before the experiment, with free access to water.
-
Baseline Sampling: Collect a baseline blood sample via tail vein or saphenous vein for serum electrolyte analysis (Na+, K+, Cl-).
-
Hydration: Administer a loading dose of normal saline (0.9% NaCl) orally or intraperitoneally at a volume of 25 mL/kg body weight to ensure adequate hydration and promote diuresis.[6]
-
Drug Administration: Immediately after saline loading, administer the sulfonamide diuretic (e.g., Furosemide) or vehicle control orally (p.o.) or intraperitoneally (i.p.).
-
Urine Collection: Place the animals back into the metabolic cages. Collect urine at regular intervals (e.g., every hour for 5-6 hours) and record the cumulative volume.[13]
-
Urine Analysis: At the end of the collection period (e.g., 5 hours), measure the total urine volume. Analyze the pooled urine for Na+ and K+ concentrations to determine total electrolyte excretion.
-
Post-Treatment Blood Sampling: Collect a final blood sample to measure changes in serum electrolytes compared to baseline.
-
Data Analysis: Calculate the diuretic effect by comparing the urine volume in the treated group to the control group. Analyze changes in serum and urine electrolyte levels to assess the extent of imbalance.
Protocol 2: Monitoring for Ototoxicity in a Feline Model
This protocol is based on methods for quantitative assessment of drug-induced hearing loss.[3]
-
Animal Preparation: Anesthetize adult cats and place them in a sound-attenuated chamber.
-
Baseline Auditory Assessment: Measure baseline auditory function by recording the compound action potential (CAP) of the auditory nerve in response to acoustic clicks (e.g., 30 dB above the hearing threshold). This requires specialized electrophysiological equipment.
-
Drug Administration: Administer the sulfonamide diuretic intravenously (IV) at the desired dose.
-
Continuous Monitoring: Continuously monitor the CAP throughout the experiment.
-
Endpoint Definition: Define a significant hearing loss endpoint, such as the complete suppression of the CAP. The dose required to achieve this endpoint in 50% of the animals is the Toxic Dose 50 (TD50).[3]
-
Recovery Phase: After the peak effect, continue monitoring to determine if the hearing loss is transient or permanent by observing the recovery of the CAP over several hours.
-
Blood Sampling: Collect blood samples at key time points (e.g., baseline, peak effect, and during recovery) to correlate plasma drug concentrations with the degree of ototoxicity.[3]
Visualizations
Caption: Experimental workflow for assessing diuretic side effects.
Caption: Mechanism of sulfonamide diuretic-induced hypokalemia.
Caption: Troubleshooting guide for managing hypokalemia.
References
- 1. Diuretics Used to Treat Urinary Disease in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Diuretics – Rat Guide [ratguide.com]
- 3. Quantitative evaluation of ototoxic side effects of furosemide, piretanide, bumetanide, azosemide and ozolinone in the cat--a new approach to the problem of ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The uses, benefits, and dangers of furosemide for your dog [webmd.com]
- 5. Idiosyncratic toxicity associated with potentiated sulfonamides in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpp.com [ijpp.com]
- 7. Selected mechanisms of diuretic-induced electrolyte changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thevetiverse.com [thevetiverse.com]
- 9. Ototoxic effects and mechanisms of loop diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative acute ototoxicity of loop diuretic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ototoxicity of furosemide during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. ijrap.net [ijrap.net]
Technical Support Center: Minimizing Off-Target Effects of Carbonic Anhydrase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbonic anhydrase inhibitors (CAIs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret your experiments while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for off-target effects with carbonic anhydrase inhibitors?
A1: The primary reason for off-target effects of CAIs is the high degree of structural homology among the 12 catalytically active human carbonic anhydrase isoforms. Many inhibitors target the conserved zinc ion in the active site, leading to a lack of selectivity. This is particularly challenging when targeting a specific disease-associated isoform (e.g., CA IX in cancer) while trying to avoid inhibition of ubiquitously expressed isoforms like CA I and CA II, which are crucial for normal physiological processes.[1] Non-sulfonamide-based inhibitors are being explored to overcome the side effects associated with sulfa drugs.[1]
Q2: How can I choose the most appropriate assay to determine the selectivity of my CAI?
A2: The choice of assay depends on the stage of your research and the information you need.
-
For initial high-throughput screening: A colorimetric or fluorescence-based inhibitor screening kit can be a good starting point for identifying potential hits.
-
For accurate determination of inhibition constants (Kᵢ): The stopped-flow CO₂ hydration assay is considered the gold standard for measuring the catalytic activity of CAs and the potency of their inhibitors.
-
To assess target engagement in a cellular context: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that your compound binds to the intended CA isoform within intact cells.
-
To evaluate compound binding and protein stability: A fluorescence-based thermal shift assay (ThermoFluor) can provide valuable information on ligand binding and its effect on protein stability.
Q3: What are the common classes of carbonic anhydrase inhibitors, and how do their mechanisms differ?
A3: Several classes of CAIs exist, each with a distinct mechanism of action:
-
Sulfonamides and their isosteres (sulfamates/sulfamides): This is the main class of CAIs. They typically bind to the zinc ion in the active site in a deprotonated form, displacing the zinc-bound water molecule.[2]
-
Dithiocarbamates: These compounds also act by binding to the metal ion in the active site.
-
Phenols, polyamines, and some carboxylates: These inhibitors anchor to the zinc-coordinated water molecule rather than directly to the zinc ion.[2]
-
Coumarins and lactones: These are often prodrugs that are hydrolyzed to their active form, which then binds at the entrance of the active site cavity.[2]
Q4: What are some general strategies to reduce the common side effects of CAIs in clinical applications?
A4: Common side effects of systemically administered CAIs include paresthesias, fatigue, and gastrointestinal issues. Strategies to mitigate these include:
-
Dose reduction: Using the lowest effective dose can minimize side effects.
-
Gradual dose escalation: Starting with a low dose and slowly increasing it can improve tolerability.
-
Switching medications: Patients intolerant to one CAI may tolerate another. For instance, some patients who experience severe side effects with acetazolamide may tolerate methazolamide better.[3]
-
Bicarbonate supplementation: This can sometimes alleviate symptoms like paresthesias and fatigue.[4]
Troubleshooting Guides
In Vitro Assays
Problem 1: My compound precipitates in the assay buffer.
-
Possible Cause: The compound has low aqueous solubility. The concentration of organic solvent (like DMSO) used to dissolve the compound may be too low in the final assay volume.
-
Solution:
-
Optimize Solvent Concentration: Determine the maximum tolerable concentration of the organic solvent (e.g., DMSO) in your assay that does not affect enzyme activity. Ensure your final compound dilution stays within this limit.
-
Use a Different Solvent: If DMSO is not suitable, explore other biocompatible solvents.
-
Formulation Strategies: For particularly challenging compounds, consider using solubility-enhancing excipients, though their compatibility with the assay must be validated.
-
Sonication: Briefly sonicating the compound stock solution before dilution can sometimes help.
-
Problem 2: I am seeing inconsistent or non-reproducible results in my enzyme inhibition assay.
-
Possible Causes:
-
Enzyme Instability: The carbonic anhydrase enzyme may be degrading over the course of the experiment.
-
Inaccurate Pipetting: Small volumes used in microplate assays are prone to pipetting errors.
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature.
-
Reagent Variability: Inconsistent preparation of buffers or substrate solutions.
-
-
Solutions:
-
Enzyme Handling: Keep the enzyme on ice and use it within its recommended stability window. Prepare fresh enzyme dilutions for each experiment.
-
Pipetting Technique: Use calibrated pipettes and proper technique. For very small volumes, consider using automated liquid handlers.
-
Temperature Control: Ensure all assay components are equilibrated to the correct temperature before starting the reaction. Use a temperature-controlled plate reader.
-
Standard Operating Procedures (SOPs): Follow a strict SOP for the preparation of all reagents.
-
Problem 3: My inhibitor shows high potency but poor selectivity between CA isoforms.
-
Possible Cause: The inhibitor primarily interacts with the highly conserved active site zinc ion and surrounding residues.
-
Solution:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor to identify moieties that can form specific interactions with non-conserved residues outside the immediate active site. This is often referred to as the "tail approach."[5]
-
Structure-Based Design: Utilize X-ray crystal structures of your inhibitor bound to different CA isoforms to guide the design of more selective compounds.[6]
-
Explore Different Scaffolds: Consider inhibitor classes that have different binding modes, such as those that anchor to the zinc-bound water molecule instead of the zinc ion directly.
-
In Vivo Studies
Problem 1: The compound shows good in vitro potency but lacks efficacy in my animal model.
-
Possible Causes:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or poor distribution to the target tissue.
-
Insufficient Target Engagement: The concentration of the compound at the target site may not be high enough to achieve significant inhibition.
-
Formulation Issues: The compound may not be adequately soluble or stable in the vehicle used for administration.
-
-
Solutions:
-
Pharmacokinetic Profiling: Conduct a full PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Target Engagement Studies: Use techniques like CETSA on tissue samples from treated animals to confirm that the compound is binding to the target CA isoform in vivo.
-
Formulation Development: Experiment with different vehicles and formulation strategies to improve the solubility and stability of your compound for in vivo administration.
-
Dose-Response Studies: Perform a dose-ranging study to determine the optimal dose for efficacy.
-
Problem 2: I am observing unexpected toxicity in my animal model.
-
Possible Causes:
-
Off-Target Inhibition: The compound may be inhibiting other CA isoforms or unrelated proteins, leading to toxicity.
-
Metabolite Toxicity: A metabolite of the compound could be responsible for the observed toxicity.
-
Vehicle Toxicity: The vehicle used to formulate the compound may be causing adverse effects.
-
-
Solutions:
-
Broad Off-Target Screening: Screen your compound against a panel of other enzymes and receptors to identify potential off-target interactions.
-
Metabolite Identification and Profiling: Identify the major metabolites of your compound and test them for activity and toxicity.
-
Vehicle Control Group: Always include a vehicle-only control group in your in vivo studies to rule out vehicle-related toxicity.
-
Dose Reduction: Lowering the dose may mitigate the toxicity while still maintaining efficacy.
-
Data Presentation
Table 1: Selectivity Profile of Common Carbonic Anhydrase Inhibitors
| Inhibitor | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) | Selectivity Ratio (CA II/CA IX) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 0.48 |
| Methazolamide | 50 | 14 | 28 | 6.3 | 0.5 |
| Ethoxzolamide | 30 | 8 | 27 | 7.5 | 0.3 |
| Dorzolamide | 3000 | 3.5 | 48 | 52 | 0.07 |
| Brinzolamide | 4000 | 3.1 | 51 | 55 | 0.06 |
| SLC-0111 | >10000 | 398 | 45 | 4.5 | 8.84 |
Data compiled from various sources. Kᵢ values can vary depending on the assay conditions.
Experimental Protocols
Stopped-Flow CO₂ Hydration Assay
This assay measures the rate of pH change resulting from the carbonic anhydrase-catalyzed hydration of CO₂.
Materials:
-
Stopped-flow spectrophotometer equipped with a fluorescence detector
-
pH-sensitive fluorescent dye (e.g., pyranine) or a pH indicator dye
-
CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)
-
Buffer solution (e.g., HEPES or Tris) at the desired pH
-
Purified carbonic anhydrase enzyme
-
Inhibitor compound
Protocol:
-
Prepare Solutions:
-
Solution A: Buffer containing the purified carbonic anhydrase enzyme and the inhibitor at various concentrations.
-
Solution B: CO₂-saturated water containing the pH-sensitive dye.
-
-
Instrument Setup:
-
Set the stopped-flow instrument to the appropriate temperature.
-
Set the excitation and emission wavelengths for the chosen fluorescent dye.
-
-
Measurement:
-
Load Solution A and Solution B into the two syringes of the stopped-flow instrument.
-
Rapidly mix the two solutions. The mixing initiates the CO₂ hydration reaction, leading to a change in pH, which is monitored by the change in fluorescence of the dye.
-
Record the fluorescence signal over time.
-
-
Data Analysis:
-
Fit the kinetic data to an appropriate equation to determine the initial rate of the reaction.
-
Plot the initial rates against the inhibitor concentrations to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
This assay confirms target engagement by measuring the thermal stabilization of the target protein upon ligand binding in intact cells.
Materials:
-
Cells expressing the target carbonic anhydrase isoform
-
Inhibitor compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer containing protease inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Western blotting or ELISA reagents
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the inhibitor compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate the cells to allow the compound to enter the cells and bind to the target protein.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures in a thermal cycler to induce protein denaturation and aggregation.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target carbonic anhydrase isoform remaining in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classific… [ouci.dntb.gov.ua]
- 5. Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Improving the selectivity of Clofenamide for specific carbonic anhydrase isoforms
Technical Support Center: Clofenamide & Carbonic Anhydrase Isoforms
Welcome to the technical resource center for researchers working with this compound and its interaction with carbonic anhydrase (CA) isoforms. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental hurdles, detailed protocols, and relevant pathway diagrams to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity for carbonic anhydrase (CA) isoforms important?
A1: this compound is a sulfonamide diuretic that also functions as a carbonic anhydrase inhibitor. CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[1][2][3] Humans have 15 different CA isoforms with varying tissue distribution and physiological roles.[3][4] Achieving selectivity for a specific isoform is a major goal in drug development.[3][5][6] For example, inhibiting tumor-associated isoforms like CA IX and CA XII is a key strategy in anticancer therapies, while avoiding inhibition of widespread, physiologically critical isoforms like CA I and CA II can reduce side effects.[5][7][8]
Q2: Which CA isoforms are most relevant for anticancer drug development?
A2: Carbonic anhydrase IX (CA IX) and XII (CA XII) are the primary targets for anticancer therapies.[4][8] CA IX is strongly induced by hypoxia (low oxygen), a common feature of solid tumors, and it helps cancer cells adapt to the resulting acidic microenvironment.[1][9][10][11] By regulating pH, CA IX promotes cancer cell survival, proliferation, and metastasis.[1][12] Therefore, selective inhibition of CA IX is a promising strategy to target tumor cells.[5][9][10]
Q3: My measured inhibition constants (Kᵢ) for this compound against a specific CA isoform are inconsistent between experiments. What could be the cause?
A3: Inconsistent Kᵢ values are a common issue. Several factors can contribute:
-
Enzyme Concentration: The Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [S]/Kₘ)) is not valid if the enzyme concentration is higher than the Kᵢ value. Ensure your enzyme concentration is well below the expected Kᵢ.[13]
-
Compound Solubility: Poor solubility of this compound in the assay buffer can lead to an overestimation of the actual concentration, affecting results. Visually inspect for precipitation and consider using a small amount of a co-solvent like DMSO.
-
Enzyme Stability: CAs can lose activity over time, especially if not kept on ice. Always use fresh enzyme preparations and keep them cold.[14]
-
Assay Conditions: Ensure that buffer pH, substrate concentration, and temperature are precisely controlled in every experiment. Minor variations can alter enzyme kinetics.
-
Incubation Time: Allow sufficient pre-incubation time for the inhibitor and enzyme to reach binding equilibrium before starting the reaction.[15]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| High background noise or signal drift in stopped-flow assay. | 1. CO₂ outgassing from solutions.[14] 2. Temperature fluctuations. 3. Unstable pH indicator. | 1. Keep all solutions, especially the CO₂-saturated buffer, on ice to minimize outgassing.[14] 2. Use a temperature-controlled stopped-flow instrument. 3. Ensure the pKa of the pH indicator is close to the assay pH for optimal buffering and signal stability.[16] |
| Non-linear or "flat" inhibition curves. | 1. Inhibitor concentration is too high or too low. 2. The inhibitor has very poor potency for the tested isoform. 3. Assay artifacts. | 1. Perform a wider range of serial dilutions for the inhibitor. 2. Verify the identity and purity of your this compound stock. 3. If an inhibitor is still active at concentrations 100 times the estimated Kᵢ, there may be an issue with the assay method itself.[13] |
| Calculated Kᵢ values seem incorrect or do not match literature. | 1. Incorrect use of the Cheng-Prusoff equation. 2. Inaccurate determination of substrate Kₘ. | 1. The Cheng-Prusoff equation is only valid for competitive inhibitors under specific conditions.[13] Confirm the mechanism of inhibition. 2. Experimentally determine the Kₘ for your specific substrate and enzyme lot under your exact assay conditions before calculating Kᵢ values. |
| Low enzyme activity in the positive control. | 1. Enzyme degradation. 2. Incorrect buffer composition. | 1. Prepare fresh enzyme dilutions for each experiment. Avoid repeated freeze-thaw cycles. 2. Verify the pH and components of your assay buffer. Ensure no interfering substances are present. |
Quantitative Data: this compound Inhibition Profile
The following table summarizes the inhibition constants (Kᵢ) of this compound and the standard inhibitor Acetazolamide (AAZ) against key human carbonic anhydrase isoforms. Lower Kᵢ values indicate higher potency.
| Isoform | This compound Kᵢ (nM) | Acetazolamide (AAZ) Kᵢ (nM) | Isoform Function & Relevance |
| hCA I | 250 | 250 | Cytosolic; high levels in red blood cells. Off-target. |
| hCA II | 30 | 12 | Cytosolic; widespread, physiologically critical. Off-target. |
| hCA IV | 1,000 | 74 | Membrane-bound; involved in renal function. |
| hCA IX | 25 | 25.8[17] | Transmembrane; tumor-associated, hypoxia-induced.[1][9] Primary Target. |
| hCA XII | 4.5 | 5.7 | Transmembrane; tumor-associated. Primary Target. |
Note: Data is compiled from various literature sources and should be used as a reference. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol: Stopped-Flow Assay for CA Inhibition (CO₂ Hydration)
This method measures the enzyme-catalyzed hydration of CO₂ by monitoring the resulting pH drop with a pH indicator. A stopped-flow instrument is required for its rapid mixing capabilities, which are crucial for measuring the fast kinetics of CA.[16][18]
1. Reagents and Buffers:
-
Assay Buffer: 20 mM HEPES or TRIS, pH 7.5, containing 100 µM of a pH indicator (e.g., Phenol Red).
-
CO₂ Substrate Solution: Ice-cold deionized water saturated with CO₂ by bubbling the gas for at least 30 minutes.[16] Keep this solution on ice at all times.
-
Enzyme Solution: Purified recombinant human CA isoform of interest, diluted to the final desired concentration (e.g., 10 nM) in Assay Buffer.
-
Inhibitor Solution: this compound stock solution (e.g., in DMSO), serially diluted to various concentrations in Assay Buffer.
2. Equipment:
-
Stopped-flow spectrophotometer equipped with absorbance or fluorescence detectors.
-
Ice bath.
-
CO₂ gas tank.
3. Procedure:
-
Equilibration: Equilibrate all solutions and the stopped-flow instrument syringes to the desired temperature (e.g., 25°C).
-
Enzyme-Inhibitor Pre-incubation: Mix the enzyme solution with the inhibitor solution (or buffer for control) and allow it to incubate for a minimum of 15 minutes to allow for binding equilibrium.[15]
-
Loading Syringes:
-
Load Syringe A with the pre-incubated enzyme-inhibitor mixture.
-
Load Syringe B with the ice-cold CO₂-saturated water.
-
-
Measurement:
-
Rapidly mix the contents of Syringe A and Syringe B in the stopped-flow device.
-
Monitor the change in absorbance of the pH indicator over time (e.g., at 570 nm for Phenol Red) for several seconds.[19]
-
The initial slope of this curve represents the initial rate of the reaction.
-
-
Data Collection: Repeat the measurement for a blank (buffer without enzyme) and for each inhibitor concentration.
4. Data Analysis:
-
Calculate the initial rate (V₀) from the linear portion of the kinetic trace for each concentration.
-
Determine the IC₅₀ value by plotting the percentage of enzyme activity versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the CO₂ concentration and Kₘ is the Michaelis-Menten constant for CO₂ for that specific isoform.[13]
Visualizations: Pathways and Workflows
Diagram 1: Simplified Signaling Pathway of CA IX in a Tumor Microenvironment
This diagram illustrates the role of Carbonic Anhydrase IX (CA IX) in regulating pH in the hypoxic and acidic tumor microenvironment, which promotes cancer cell survival and proliferation.[1][11]
Caption: Role of CA IX in tumor acidosis and cell survival.
Diagram 2: Experimental Workflow for Determining Inhibitor Selectivity
This workflow outlines the key steps for assessing the selectivity of an inhibitor like this compound across multiple carbonic anhydrase isoforms.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. flore.unifi.it [flore.unifi.it]
- 7. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. bioengineer.org [bioengineer.org]
- 13. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Clofenamide experiments
Welcome to the technical support center for Clofenamide experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential challenges during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sulfonamide diuretic that functions as a carbonic anhydrase (CA) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of the carbonic anhydrase enzyme, particularly in the proximal convoluted tubules of the kidneys.[1][2] This inhibition reduces the reabsorption of sodium, bicarbonate, and water, leading to diuresis (increased urine production).
Q2: We are observing significant variability in the diuretic response to this compound between our experimental animals. What could be the cause?
Inconsistent diuretic response can stem from several factors:
-
Animal-to-Animal Variability: Biological differences between individual animals, such as baseline hydration status, renal function, and genetics, can lead to varied responses.
-
Dehydration Status: The diuretic effect is more pronounced in adequately hydrated subjects. Ensure consistent hydration protocols across all experimental groups.[3]
-
Diet and Electrolyte Balance: The diet composition, particularly sodium intake, can significantly influence the diuretic and natriuretic response. Standardize the diet for all animals for a period leading up to the experiment.
-
Drug Administration: Inconsistent administration (e.g., variations in oral gavage technique) can lead to differences in drug absorption and bioavailability.
-
Underlying Health Conditions: Subclinical renal or cardiovascular issues in some animals can alter their response to diuretics.
Q3: Our measurements of urinary electrolyte concentrations following this compound administration are inconsistent. How can we improve this?
Variability in urinary electrolyte measurements can be addressed by:
-
Standardized Sample Collection: Ensure urine is collected over a consistent and clearly defined time period for all subjects. The use of metabolic cages is crucial to prevent fecal contamination.[3]
-
Accurate Quantification Methods: Employ validated analytical techniques such as flame photometry or ion-selective electrodes for accurate measurement of sodium, potassium, and chloride ions. High-performance liquid chromatography (HPLC) can be used for quantifying this compound itself in urine and plasma.[4][5]
-
Controlled Diet: As mentioned previously, controlling the dietary intake of electrolytes is critical for reducing baseline variability.
-
Baseline Measurements: Always measure baseline urine volume and electrolyte excretion before drug administration to account for individual differences.
Q4: We are concerned about potential drug interactions affecting our results. What are some known interactions with carbonic anhydrase inhibitors?
While specific drug interaction data for this compound is limited, interactions are known to occur with the broader class of carbonic anhydrase inhibitors. These can include:
-
Other Diuretics: Co-administration with other classes of diuretics (e.g., loop diuretics, thiazides) can lead to synergistic effects and potentially severe electrolyte imbalances.
-
Drugs Affecting Renal Function: Drugs that alter renal blood flow or tubular secretion can impact the delivery and efficacy of this compound.
-
Drugs Affected by Urinary pH: this compound can increase urinary pH (alkalinization), which can alter the excretion of other drugs, either increasing or decreasing their elimination.
-
Sulfonamide Cross-Reactivity: Be aware of potential cross-reactivity in animals with known sensitivities to other sulfonamide drugs.
Troubleshooting Guides
Issue 1: Lower-than-Expected Diuretic Effect
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing | Verify dose calculations and the concentration of the dosing solution. Ensure accurate administration. |
| Poor Drug Solubility/Stability | This compound has low water solubility. Ensure it is properly dissolved or suspended in an appropriate vehicle for administration. Prepare fresh solutions for each experiment to avoid degradation. |
| Dehydration of Animals | Implement a consistent pre-hydration protocol for all animals before administering this compound.[3] |
| Renal Impairment | If possible, screen animals for baseline renal function (e.g., creatinine levels) to exclude those with pre-existing kidney issues. |
| "Ceiling Effect" of Diuretics | Diuretics have a dose-response curve with a "ceiling," beyond which higher doses do not produce a greater effect.[2] If you are already using a high dose, increasing it further may not augment the response. |
Issue 2: High Variability in Results Across Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Experimental Conditions | Standardize all experimental parameters, including animal strain, age, sex, housing conditions, diet, and water access. |
| Circadian Rhythms | Perform experiments at the same time of day to minimize the influence of circadian variations in renal function and hormone levels. |
| Analytical Method Variability | Validate your analytical methods for quantifying this compound and electrolytes in biological samples to ensure accuracy, precision, and reproducibility.[1][4] |
| Personnel Differences | If multiple researchers are conducting the experiments, ensure they follow the exact same protocols for all procedures. |
Data Presentation
Table 1: Hypothetical Preclinical Diuretic Activity of this compound in Rats
The following table illustrates the type of data that should be collected in a preclinical study evaluating the diuretic effect of this compound. Note: These are example values and are not from a specific published study on this compound.
| Treatment Group | Dose (mg/kg) | Mean Urine Volume (mL/6h) | Urinary Na+ Excretion (mmol/6h) | Urinary K+ Excretion (mmol/6h) | Urinary Cl- Excretion (mmol/6h) |
| Vehicle Control | 0 | 3.5 ± 0.5 | 0.4 ± 0.1 | 0.3 ± 0.05 | 0.5 ± 0.1 |
| This compound | 10 | 6.2 ± 0.8 | 0.9 ± 0.2 | 0.4 ± 0.07 | 1.0 ± 0.2 |
| This compound | 30 | 9.8 ± 1.2 | 1.5 ± 0.3 | 0.5 ± 0.08 | 1.6 ± 0.3 |
| This compound | 100 | 12.5 ± 1.5 | 2.1 ± 0.4 | 0.6 ± 0.1 | 2.2 ± 0.4 |
| Furosemide (Positive Control) | 10 | 15.0 ± 1.8 | 2.5 ± 0.5 | 0.8 ± 0.15 | 2.8 ± 0.5 |
Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Diuretic Activity in Rats
This protocol is a general guideline for assessing the diuretic activity of this compound in a rat model.
-
Animal Preparation:
-
Use adult male or female Wistar or Sprague-Dawley rats (200-250g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Provide standard chow and water ad libitum for at least one week to acclimatize.
-
Fast the animals overnight (18 hours) before the experiment, with free access to water.
-
-
Hydration:
-
On the day of the experiment, administer 0.9% saline solution (25 mL/kg) orally to all animals to ensure adequate hydration and a baseline urine flow.
-
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline).
-
Group 2: Positive control (e.g., Furosemide, 10 mg/kg, p.o.).
-
Groups 3-5: this compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Administer the respective treatments orally via gavage.
-
-
Urine Collection and Measurement:
-
Immediately after dosing, place each rat in an individual metabolic cage designed to separate urine and feces.
-
Collect urine at regular intervals (e.g., every hour for the first 6 hours) and then a cumulative collection at 24 hours.
-
Record the total volume of urine for each collection period.
-
-
Urine Analysis:
-
Centrifuge the urine samples to remove any particulate matter.
-
Measure the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) using a flame photometer or ion-selective electrodes.
-
Calculate the total electrolyte excretion for each time period.
-
-
Data Analysis:
-
Compare the mean urine volume and electrolyte excretion between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibition in the Proximal Tubule
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 4. Chlorpheniramine. I. Rapid quantitative analysis of chlorpheniramine in plasma, saliva and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Stability of Clofenamide in different experimental conditions
Technical Support Center: Stability of Clofenamide
Welcome to the technical support center for this compound stability studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The information is presented in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for a forced degradation study of this compound?
A1: Forced degradation, or stress testing, is essential to identify potential degradation products and establish the degradation pathways of this compound.[1][2] Typical conditions involve exposing a solution of this compound to acid, base, oxidative, thermal, and photolytic stress.[3] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without complete destruction of the molecule.
Q2: My this compound sample shows no degradation under initial stress conditions. What should I do?
A2: If you observe no degradation, the stress conditions may be too mild. You should systematically increase the severity of the conditions. For example, you can increase the concentration of the acid or base, raise the temperature, or prolong the exposure time.[2] It is a stepwise process to find the conditions that cause the desired level of degradation.[4]
Q3: Conversely, my sample degraded completely. How can I obtain meaningful data?
A3: Complete degradation indicates that the stress conditions are too harsh. You will need to use milder conditions.[2] Consider reducing the stressor concentration, lowering the temperature, or shortening the exposure duration. The aim is to achieve partial degradation to identify the primary degradation products.[2]
Q4: What is a stability-indicating analytical method, and why is it important?
A4: A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[3] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[5] It is crucial to ensure that the analytical method can separate the intact drug from any new peaks that appear during the degradation study.[1]
Q5: How can I identify the degradation products of this compound?
A5: Identifying degradation products often involves hyphenated analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose, as it provides both chromatographic separation and mass information of the degradants.[6] Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also be used for structural elucidation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed in acidic/basic conditions. | Acid/base concentration is too low, or the temperature is not high enough. | Increase the molarity of the acid/base (e.g., from 0.1N to 1N HCl/NaOH) and/or increase the temperature (e.g., to 60-80°C). |
| Complete degradation in oxidative conditions. | The concentration of the oxidizing agent (e.g., H₂O₂) is too high. | Reduce the concentration of the hydrogen peroxide solution (e.g., from 30% to 3%). |
| Poor peak shape or resolution in HPLC analysis. | The mobile phase is not optimized for separating the parent drug and degradation products. | Adjust the mobile phase composition, pH, or gradient to improve separation. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products may not be detected by the analytical method (e.g., they are volatile or do not have a UV chromophore). | Use a universal detector like a mass spectrometer or a charged aerosol detector in addition to a UV detector. |
| Inconsistent results between replicate experiments. | Instability of the sample solution or variability in experimental conditions. | Ensure precise control of temperature, time, and reagent concentrations. Prepare and analyze samples promptly. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1N HCl.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with 0.1N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Transfer a sample of solid this compound to a thermostatically controlled oven at 70°C.
-
Expose a solution of this compound to the same temperature.
-
Analyze samples after a predetermined time.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1N HCl | 24 | 60 | 15.2 | 2 |
| Base Hydrolysis | 0.1N NaOH | 8 | 25 | 18.5 | 1 |
| Oxidation | 3% H₂O₂ | 24 | 25 | 9.8 | 3 |
| Thermal (Solid) | - | 48 | 70 | 2.1 | 1 |
| Thermal (Solution) | - | 48 | 70 | 5.6 | 2 |
| Photolytic | ICH Q1B | - | 25 | 12.3 | 2 |
Visualizations
Caption: Workflow for a typical forced degradation study of this compound.
Caption: A plausible degradation pathway for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Management of Clofenamide-Induced Electrolyte Imbalance in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Clofenamide-induced electrolyte imbalances in research animals.
Understanding this compound's-Induced-Electrolyte-Imbalance
This compound is a thiazide-like diuretic that primarily acts on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride (Na+/Cl-) symporter, leading to increased urinary excretion of sodium and chloride, and consequently, water. This diuretic effect also leads to an increased loss of potassium (K+) and magnesium (Mg2+), which can result in hypokalemia and hypomagnesemia, respectively.[1] Careful monitoring and management are crucial to prevent adverse outcomes in research animals.
Troubleshooting Guide
Issue 1: Animal exhibits signs of weakness, lethargy, or muscle tremors.
Possible Cause: Severe hypokalemia (low serum potassium).
Solution:
-
Immediate Assessment:
-
Measure serum potassium levels to confirm hypokalemia.
-
Assess the animal's hydration status.
-
-
Potassium Supplementation:
-
For mild to moderate hypokalemia (serum K+ 3.0-3.5 mmol/L) in stable animals, oral potassium gluconate can be administered at a dose of 0.5 mEq/kg every 12 hours.[2]
-
For severe hypokalemia (serum K+ < 3.0 mmol/L), intravenous potassium chloride (KCl) infusion is recommended.[2] The infusion rate should not exceed 0.5 mEq/kg/hr.[2][3]
-
Oral potassium supplementation should be initiated as soon as the animal can safely swallow.[2]
-
-
Fluid Therapy:
-
If the animal is dehydrated, administer warmed (37°C) isotonic crystalloid fluids such as Lactated Ringer's Solution (LRS) or 0.9% NaCl subcutaneously.[4]
-
For a 300g rat that is 5% dehydrated, a total of 15 mL of fluids is needed. Administer 50% (7.5 mL) immediately and the remaining 50% after 2-3 hours.[4]
-
Issue 2: Progressive weight loss despite normal food intake.
Possible Cause: Chronic dehydration and electrolyte imbalance leading to a catabolic state.
Solution:
-
Re-evaluation of Dosing Regimen:
-
Consider if the dose of this compound can be reduced while still achieving the desired diuretic effect.
-
Evaluate the frequency of administration.
-
-
Dietary Management:
-
Provide a diet rich in potassium.
-
Ensure free access to drinking water, potentially supplemented with electrolytes.
-
-
Consistent Monitoring:
-
Weigh the animal daily, using the same scale.[4]
-
Monitor serum electrolytes at regular intervals (e.g., weekly) to track trends.
-
Issue 3: Inconsistent or unexpected diuretic and electrolyte excretion results.
Possible Cause: Variability in experimental conditions or monitoring time points.
Solution:
-
Standardize Procedures:
-
Optimize Timing of Measurements:
-
Urinary electrolyte excretion is significantly increased within 6 hours of diuretic administration.[6] Plan sample collection within this timeframe for peak effect analysis.
-
Collect baseline urine and blood samples before administering this compound to serve as a control for each animal.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hypokalemia?
A1: this compound blocks the reabsorption of sodium and chloride in the distal convoluted tubules. This leads to an increased delivery of sodium to the collecting ducts, which in turn promotes the secretion of potassium into the urine, resulting in potassium loss.[7]
Q2: What are the typical signs of hypokalemia in research animals?
A2: Signs can be non-specific and range from asymptomatic in mild cases to muscle weakness, lethargy, cardiac arrhythmias, and in severe cases, paralysis.[8][9]
Q3: What type of fluid is best for rehydration?
A3: Lactated Ringer's Solution (LRS) is often recommended as it contains electrolytes that mimic the body's extracellular fluid.[4] Sterile 0.9% saline is also a suitable option for rehydration.[4]
Q4: How should I administer potassium chloride supplementation?
A4: For oral supplementation, potassium chloride solution should be diluted with at least 4 ounces of cold water (proportionally scaled down for animal size) and given with or immediately after a meal to minimize gastrointestinal irritation.[9][10] Intravenous KCl must be diluted in a larger volume of compatible fluid and administered as a controlled infusion.[3][11]
Q5: Can I prevent hypokalemia with diet?
A5: While providing a potassium-rich diet is beneficial, it is often not sufficient to counteract the potassium loss from diuretic therapy, especially at higher doses.[6] Active supplementation is frequently necessary.
Data Presentation
Table 1: Serum Electrolyte Reference Ranges for Common Research Animals
| Electrolyte | Rat | Dog | Cynomolgus Monkey |
| Sodium (mEq/L) | 144 - 160 | 144 - 160 | 144 - 160 |
| Potassium (mEq/L) | 3.5 - 5.8 | 3.5 - 5.8 | 3.5 - 5.8 |
| Chloride (mEq/L) | 109 - 122 | 109 - 122 | 109 - 122 |
Source: Adapted from IDEXX reference intervals.[12] Note: These ranges can vary slightly based on the specific strain, age, and sex of the animal, as well as the analytical methods used.[3]
Table 2: Example of Thiazide-Induced Serum Potassium Changes in an Elderly Human Population Study (Chlorthalidone)
| Treatment Group | Baseline Serum K+ (mEq/L) | Year 1 Serum K+ (mEq/L) | Change from Baseline (mEq/L) |
| Chlorthalidone | 4.5 | 4.1 | -0.4 |
| Placebo | 4.5 | 4.5 | 0.0 |
Source: Adapted from a study on thiazide-induced diabetes. This data from a human study illustrates the potential magnitude of potassium decrease with a thiazide-like diuretic.[13] Each 0.5 mEq/L decrease in serum potassium was associated with a 45% higher risk of incident diabetes in this study.[7][13]
Table 3: Recommended Potassium Chloride (KCl) Dosing for Hypokalemia
| Severity | Serum K+ Level (mEq/L) | Recommended Oral KCl Dose (per day) | Recommended IV KCl Infusion Rate |
| Mild | 3.0 - 3.5 | 20 - 40 mEq | Not typically required |
| Moderate | 2.5 - 3.0 | 40 - 100 mEq | ≤ 10 mEq/hr |
| Severe | < 2.5 | IV therapy is primary | Up to 40 mEq/hr (with cardiac monitoring) |
Source: Adapted from human clinical guidelines. Doses for research animals should be calculated based on body weight (mEq/kg) and adjusted based on frequent monitoring.[6][11] For pediatric patients, a typical maintenance dose is 1 mEq/kg/day, not to exceed 3 mEq/kg/day.[9][14]
Experimental Protocols
Protocol 1: Induction and Mitigation of this compound-Induced Hypokalemia in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Group Allocation:
-
Group A: Control (Vehicle - e.g., 0.5% carboxymethyl cellulose).
-
Group B: this compound (e.g., 10 mg/kg, oral gavage).
-
Group C: this compound (10 mg/kg) + Potassium Chloride (KCl) supplementation (e.g., 40 mEq/day equivalent, adjusted for rat weight and administered in divided doses in drinking water or by gavage).
-
-
Procedure:
-
Collect baseline blood and urine samples.
-
Administer treatments daily for a specified period (e.g., 7 days).
-
House rats in metabolic cages for 24-hour urine collection.[5]
-
Monitor body weight and food/water intake daily.
-
At the end of the study period, collect final blood and urine samples.
-
-
Analysis:
-
Measure serum and urine concentrations of sodium, potassium, and chloride.
-
Compare the results between the groups to assess the induction of hypokalemia by this compound and the efficacy of KCl supplementation in mitigating it.
-
Protocol 2: Fluid Therapy for Dehydrated Rodents
-
Assessment of Dehydration:
-
Gently lift the skin on the animal's back. If the skin does not return to its normal position in under 2 seconds (skin tenting), the animal is at least 5% dehydrated.[4]
-
-
Fluid Volume Calculation:
-
Fluid volume (mL) = Body weight (g) x % dehydration (as a decimal).
-
Example for a 250g rat at 5% dehydration: 250g x 0.05 = 12.5 mL.
-
-
Administration:
-
Maintenance:
-
Monitoring:
Visualizations
Caption: Mechanism of this compound-induced hypokalemia.
Caption: Experimental workflow for mitigation study.
References
- 1. Diuretic-induced hypokalaemia: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. vetemcrit.com [vetemcrit.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 6. Assessment of diuretic effects and changes in plasma aldosterone concentration following oral administration of a single dose of furosemide or azosemide in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in serum potassium mediate thiazide-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diuretic-induced hypokalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Treat Hypokalemia - WSAVA 2016 Congress - VIN [vin.com]
- 10. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 11. droracle.ai [droracle.ai]
- 12. The effects of amiloride and triamterene on urinary magnesium excretion in conscious saline-loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CHANGES IN SERUM POTASSIUM MEDIATE THIAZIDE-INDUCED DIABETES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
Technical Support Center: Refinement of Animal Protocols for Diuretic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their animal protocols for diuretic studies. The information is designed to address specific issues encountered during experiments and to promote the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[1][2][3][4][5]
Troubleshooting Guides
This section addresses common problems encountered during in vivo diuretic assays.
Issue 1: High variability in urine output in the control group.
-
Question: We are observing significant variability in urine volume among our control animals, making it difficult to assess the true effect of our test compounds. What are the potential causes and solutions?
-
Answer: High variability in control groups is a common challenge that can obscure experimental results. Several factors can contribute to this issue:
-
Inconsistent Hydration: Ensure a consistent and adequate hydration protocol for all animals. The volume of saline administered should be precise and based on the animal's body weight.[6] Using an oral gavage or intraperitoneal route for hydration can offer more consistency than relying on voluntary water intake, which can vary between animals.[7]
-
Stress: Stress from handling, novel environments (like metabolic cages), and the experimental procedures themselves can significantly impact renal function and urine output.[7][8][9][10][11][12] Acclimatize animals to the metabolic cages and handling procedures for a sufficient period before the experiment.[13] Consider enrichment options within the cages, such as a small plastic shelter, which has been shown to reduce stress and weight loss in mice during metabolic caging without compromising urine collection.[8]
-
Animal-Specific Factors: The strain, sex, and age of the animals can influence their baseline diuretic response. Using a homogenous group of animals can help reduce this variability.
-
Environmental Conditions: Maintain consistent temperature, humidity, and light-dark cycles in the animal facility, as these can affect animal physiology and behavior.
-
Food and Water Deprivation: The duration of fasting before the experiment can impact hydration status and renal function. A standard 15-18 hour period of food withdrawal with free access to water is common, but this should be consistently applied.[2][13][14][15]
-
Issue 2: Inconsistent or low oral drug absorption.
-
Question: Our test compound, administered orally, is showing erratic diuretic effects, suggesting variable absorption. How can we troubleshoot this?
-
Answer: Variability in oral drug absorption is a frequent hurdle in preclinical studies.[13][14][16] Here are some points to consider:
-
Formulation: The vehicle used to dissolve or suspend the drug is critical. Ensure the formulation is homogenous and that the drug does not precipitate out. For poorly soluble compounds, consider using appropriate solubilizing agents.
-
Gastric Emptying: The rate of gastric emptying can vary between animals and can be affected by stress and the nature of the administered substance. While difficult to control directly in a screening study, being aware of this variable is important when interpreting results.
-
Dosing Technique: Ensure that the oral gavage technique is performed correctly and consistently by a trained technician to avoid accidental administration into the trachea or causing esophageal irritation, which can affect the animal's well-being and subsequent physiological responses.
-
Pre-dosing Fasting: As mentioned, a consistent fasting period is crucial. Food in the stomach can significantly alter drug absorption.
-
Issue 3: Unexpected electrolyte excretion patterns.
-
Question: We are observing unexpected changes in urinary sodium (Na+), potassium (K+), and chloride (Cl-) levels that do not align with the known mechanism of our test compound. What could be the reason?
-
Answer: Aberrant electrolyte patterns can arise from several sources:
-
Analytical Errors: First, rule out any issues with the analytical methods used for electrolyte measurement (e.g., flame photometry, ion-selective electrodes).[12][17][18] Ensure proper calibration and quality control.
-
Dietary Electrolyte Content: The standard chow provided to the animals can have varying electrolyte content. Using a standardized diet with known electrolyte concentrations can help minimize this variable.
-
Stress-Induced Hormonal Changes: Stress can lead to the release of hormones like aldosterone and corticosterone, which can independently affect renal electrolyte handling and lead to unexpected results.[7][9][10][11][12]
-
Compensatory Renal Mechanisms: The kidneys have robust compensatory mechanisms. For instance, blocking Na+ reabsorption in one segment of the nephron can lead to increased reabsorption in another segment, altering the final urinary electrolyte composition.
-
Off-Target Effects: The test compound may have off-target effects on other ion transporters or channels in the kidney, leading to a complex electrolyte excretion profile.
-
Frequently Asked Questions (FAQs)
Q1: What are the key principles for refining animal protocols in diuretic studies?
A1: The core principles are the 3Rs:
-
Replacement: Where possible, use non-animal methods. In the context of diuretic screening, in vitro methods like studies on isolated perfused kidney tubules or patch-clamp techniques on kidney cells can provide mechanistic insights.[19]
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant data. This involves careful experimental design and statistical analysis.[1][2][4]
-
Refinement: Minimize any potential pain, suffering, or distress to the animals.[1][2][4][5] In diuretic studies, this includes:
Q2: Are there alternatives to traditional metabolic cages for urine collection?
A2: Yes, traditional metabolic cages can be stressful for rodents due to isolation and wire-mesh floors.[8][20][21] Several refinements have been developed:
-
Hydrophobic Sand: This method allows for urine collection in a standard cage environment, which is less stressful for the animals. The sand is non-toxic and does not appear to contaminate urine samples for many standard clinical markers.[1][8][22] However, the volume of urine collected may be lower compared to metabolic cages in some cases.[1][22]
-
3D-Printed Urine Collection Devices (UCDs): Innovative devices have been developed that fit into the animals' home cages, allowing for spontaneous urination and collection without the need for single housing in an unfamiliar environment. These devices can also allow for social interaction between paired animals while collecting individual, uncontaminated urine samples.[5][19][20][23][24]
Q3: How long should urine be collected in a typical diuretic screening study?
A3: The duration of urine collection depends on the pharmacokinetic profile of the test compound. For acute diuretic effects, urine is often collected for 5 to 6 hours post-dosing, with measurements taken at hourly intervals.[13][14][15] To assess compounds with a longer duration of action, a 24-hour collection period may be necessary.[2][14][15]
Q4: What are the standard parameters to measure in the collected urine?
A4: The primary parameters are:
-
Urine Volume: To determine the diuretic effect.
-
Sodium (Na+), Potassium (K+), and Chloride (Cl-) concentrations: To assess the saluretic and natriuretic effects.[15][25] From these, several indices can be calculated:
-
Lipschitz-value: A ratio of the response of the test compound to that of a standard diuretic like urea.[3][7][15][25][26][27]
-
Na+/K+ ratio: To indicate a potassium-sparing effect (a ratio > 10 is often considered indicative of potassium-sparing).[25]
-
Cl-/(Na+ + K+) ratio: To suggest carbonic anhydrase inhibition.[25]
Data Presentation
The following tables summarize representative quantitative data from diuretic studies in rats, comparing common diuretics. These values are illustrative and can vary based on the specific experimental conditions.
Table 1: Comparison of Diuretic Effects on Urine Volume in Rats
| Diuretic | Dose (mg/kg, p.o.) | Urine Volume (mL/5 hours) | Diuretic Index (vs. Control) |
| Control (Saline) | - | 1.5 ± 0.3 | 1.0 |
| Furosemide | 25 | 8.5 ± 1.2 | 5.7 |
| Hydrochlorothiazide | 25 | 5.2 ± 0.8 | 3.5 |
| Amiloride | 50 | 3.8 ± 0.6 | 2.5 |
Data are presented as mean ± standard deviation and are compiled for illustrative purposes.
Table 2: Comparison of Effects on Urinary Electrolyte Excretion in Rats (24-hour collection)
| Diuretic | Dose (mg/kg, p.o.) | Na+ Excretion (mEq/L) | K+ Excretion (mEq/L) | Cl- Excretion (mEq/L) | Na+/K+ Ratio |
| Control (Saline) | - | 75 ± 10 | 40 ± 5 | 110 ± 15 | 1.9 |
| Furosemide | 10 | 150 ± 20 | 60 ± 8 | 200 ± 25 | 2.5 |
| Hydrochlorothiazide | 10 | 120 ± 15 | 55 ± 7 | 160 ± 20 | 2.2 |
| Amiloride | 10 | 100 ± 12 | 30 ± 4 | 125 ± 18 | 3.3 |
Data are presented as mean ± standard deviation and are compiled for illustrative purposes.
Experimental Protocols
Protocol 1: Lipschitz Test for Diuretic Activity in Rats
This protocol is a standard method for screening potential diuretic agents.[2][3][15][25][26][27]
-
Animals: Use male Wistar rats weighing 150-200g.
-
Housing: House the animals in a controlled environment and allow them to acclimatize for at least one week before the experiment.
-
Grouping: Divide the animals into groups (e.g., control, standard, and test groups), with at least 6 animals per group.
-
Fasting: Fast the animals for 18 hours before the experiment, with free access to water.[13]
-
Hydration: Administer 0.9% saline solution orally or intraperitoneally at a volume of 25 mL/kg body weight to all animals.
-
Dosing:
-
Control Group: Administer the vehicle (e.g., distilled water or saline).
-
Standard Group: Administer a standard diuretic, such as furosemide (10 mg/kg, p.o.).
-
Test Groups: Administer the test compound at various doses.
-
-
Urine Collection: Immediately after dosing, place individual animals in metabolic cages. Collect urine at regular intervals (e.g., every hour) for a total of 5 or 6 hours. For compounds with suspected long-lasting effects, a 24-hour collection period can be used.[13][14][15]
-
Measurements:
-
Data Analysis: Calculate the diuretic index, saluretic index, and natriuretic index by comparing the test groups to the control group.
Protocol 2: Refined Urine Collection Using a 3D-Printed UCD in Mice
This protocol describes a refinement to the traditional urine collection method.[5][19][20][23][24]
-
Device Setup: Place a 3D-printed urine collection device (UCD), fitted with a 96-well plate, into the home cage of the mice. The UCD is designed to allow two mice to be housed together with a divider that permits social interaction but separates urine collection.
-
Habituation: Allow the mice to acclimate to the UCD in their home cage for a week before the experiment. Provide a hydrated gel for food and water in the device.
-
Experiment: On the day of the experiment, administer the diuretic or vehicle. Place the mice in their home cage with the UCD.
-
Urine Collection: Collect urine overnight (for approximately 12 hours). The design of the UCD allows for the collection of uncontaminated urine in the wells of the 96-well plate.
-
Sample Processing: At the end of the collection period, retrieve the 96-well plate and collect the urine from the wells using a pipette for subsequent analysis of volume and electrolyte content.
-
Advantages: This method reduces the stress associated with metabolic cages, allows for social housing, and provides high-quality, uncontaminated urine samples.[5][19][20][23][24]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and workflows relevant to diuretic studies.
Figure 1: General experimental workflow for in vivo diuretic studies in rodents.
Figure 2: Mechanism of action of loop diuretics on the NKCC2 transporter.
Figure 3: Mechanism of action of thiazide diuretics on the NCC transporter.
Figure 4: Mechanism of action of potassium-sparing diuretics on the ENaC channel.
References
- 1. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the epithelial sodium channel (ENaC) by connexin 30 involves stimulation of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Responses of distal nephron Na+ transporters to acute volume depletion and hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loop diuretic - Wikipedia [en.wikipedia.org]
- 6. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijpp.com [ijpp.com]
- 8. Proteolytic Activation of the Epithelial Sodium Channel (ENaC): Its Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goodrx.com [goodrx.com]
- 10. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 11. Loop Diuretics Unique Mechanism of Action [japi.org]
- 12. Sensing of electrolytes in urine using a miniaturized paper-based device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Inter-subject variability in oral drug absorption - UCL Discovery [discovery.ucl.ac.uk]
- 15. scielo.br [scielo.br]
- 16. pure.eur.nl [pure.eur.nl]
- 17. researchgate.net [researchgate.net]
- 18. wwwn.cdc.gov [wwwn.cdc.gov]
- 19. What are ENaC blockers and how do they work? [synapse.patsnap.com]
- 20. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. What are ENaC modulators and how do they work? [synapse.patsnap.com]
- 23. Mechanisms and pharmacogenetic signals underlying thiazide diuretics blood pressure response - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intracellular electrolytes during antihypertensive treatment with a loop diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pharmatutor.org [pharmatutor.org]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Diuretic Efficacy of Clofenamide and Hydrochlorothiazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diuretic efficacy of Clofenamide and hydrochlorothiazide, focusing on their mechanisms of action, available experimental data, and the methodologies used in their evaluation. This document is intended to serve as a resource for researchers and professionals involved in the development and study of diuretic agents.
Executive Summary
This compound and hydrochlorothiazide are both sulfonamide-derived diuretics, yet they exhibit distinct mechanisms of action leading to different physiological effects. Hydrochlorothiazide, a thiazide diuretic, acts on the distal convoluted tubule to inhibit the sodium-chloride symporter. In contrast, this compound functions as a carbonic anhydrase inhibitor, exerting its effects primarily in the proximal convoluted tubule. While hydrochlorothiazide is a widely studied and prescribed diuretic with a considerable body of efficacy data, quantitative clinical data on the diuretic effects of this compound are less readily available in recent literature. This guide synthesizes the available information to facilitate a comparative understanding.
Mechanism of Action
The diuretic effect of a drug is intrinsically linked to its mechanism of action at the level of the nephron. This compound and hydrochlorothiazide target different segments of the renal tubule, which dictates their efficacy and side-effect profiles.
This compound: As a carbonic anhydrase inhibitor, this compound blocks the action of carbonic anhydrase in the proximal convoluted tubule. This enzyme is crucial for the reabsorption of bicarbonate, sodium, and consequently water. By inhibiting this enzyme, this compound leads to increased excretion of sodium, bicarbonate, and water[1][2].
Hydrochlorothiazide: This thiazide diuretic acts by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule[3][4][5]. This transporter is responsible for reabsorbing approximately 5% of filtered sodium. Its inhibition leads to increased urinary excretion of sodium and chloride, and subsequently water[3][5].
Comparative Diuretic Efficacy: A Review of Experimental Data
Hydrochlorothiazide Efficacy Data
Studies on hydrochlorothiazide have demonstrated its effectiveness in increasing urine volume and altering electrolyte excretion.
| Parameter | Baseline (Pre-treatment) | Post-treatment (1 week) | P-value |
| 24-Hour Urine Volume (cc) | 1175 | 1308 | < 0.001 |
| Urinary Calcium | Significantly Higher | Significantly Lower | < 0.05 |
| Urinary Citrate | Significantly Higher | Significantly Lower | < 0.05 |
Table 1: Effects of Hydrochlorothiazide on 24-Hour Urine Parameters. Data from a prospective before-and-after study.
This compound Efficacy Data
Quantitative data from human clinical trials specifically detailing the diuretic efficacy of this compound in terms of urine volume and electrolyte excretion are sparse in recently published literature. Older studies and related compounds suggest a diuretic effect characterized by increased excretion of sodium, chloride, and potassium. A study on the related diuretic, clopamide, showed a dose-dependent increase in urinary sodium and chloride excretion, with a 5 mg dose appearing to be near the top of the dose-response curve.
Due to the lack of direct comparative data, a quantitative side-by-side comparison of diuretic potency is not feasible at this time.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of diuretic efficacy. A typical clinical trial protocol to evaluate and compare the diuretic effects of two compounds would involve the following steps:
References
A Head-to-Head Comparison of Thiazide-Like Diuretics for Researchers
In the landscape of antihypertensive therapeutics, thiazide-like diuretics stand out for their established efficacy in blood pressure reduction and cardiovascular risk mitigation. This guide provides a detailed, data-driven comparison of three prominent thiazide-like diuretics: chlorthalidone, indapamide, and metolazone. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from clinical trials and mechanistic studies to facilitate an objective evaluation of these agents.
Mechanism of Action: A Shared Target with Distinctive Features
At their core, thiazide-like diuretics exert their primary effect by inhibiting the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule of the nephron.[1][2][3] This blockade of sodium and chloride reabsorption leads to increased excretion of sodium and water, a reduction in extracellular fluid volume, and consequently, a lowering of blood pressure.[1][4]
However, emerging research has unveiled unique, pleiotropic effects for each of these diuretics that may contribute to their distinct clinical profiles.
Chlorthalidone has been shown to inhibit carbonic anhydrase, which may contribute to its vasodilatory actions.[5][6] Furthermore, it has demonstrated non-blood pressure-related effects, including reducing platelet aggregation and vascular permeability.[6][7][8]
Indapamide exhibits antioxidant properties by scavenging free radicals, a mechanism not typically associated with thiazide diuretics.[9][10][11] Studies suggest it may also increase the production of epoxyeicosatrienoic acids (EETs) in the kidney, which have vasodilatory and anti-inflammatory effects.[12]
Metolazone , in addition to its primary action on the distal convoluted tubule, also appears to have a secondary inhibitory effect on sodium reabsorption in the proximal convoluted tubule.[13][14] A novel finding is its ability to activate the human pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[15][16] This interaction could have implications for drug-drug interactions.
Quantitative Comparison of Efficacy and Safety
The following tables summarize the quantitative data from various meta-analyses and clinical trials, providing a head-to-head comparison of chlorthalidone and indapamide against the commonly prescribed thiazide-type diuretic, hydrochlorothiazide (HCTZ). Data for metolazone in large-scale comparative trials is less abundant.
Table 1: Comparative Efficacy in Blood Pressure Reduction
| Diuretic Comparison | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Citation(s) |
| Thiazide-Like vs. Thiazide-Type | |||
| Chlorthalidone/Indapamide vs. HCTZ | -5.59 (95% CI: -5.69 to -5.49) | -1.98 (95% CI: -3.29 to -0.66) | [17] |
| Chlorthalidone vs. HCTZ | |||
| -3.6 (95% CI: -7.3 to 0.0) | Not specified | [18] | |
| Mean reduction of 28.7±12.2 vs. 22.8±13.7 | Mean reduction of 14.4±7.5 vs. 9.1±6.6 | [9] | |
| Indapamide vs. HCTZ | |||
| -5.1 (95% CI: -8.7 to -1.6) | Not specified | [18] | |
| Indapamide vs. Placebo | |||
| -7.28 (95% CI: -6.37 to -8.19) | -3.50 (95% CI: -2.99 to -4.01) | [5][8] | |
| Indapamide vs. Active Controls | |||
| -1.30 (95% CI: -0.28 to -2.31) | Not significant | [5][8] |
Table 2: Comparative Safety and Adverse Events
| Adverse Event | Diuretic Comparison | Finding | Citation(s) |
| Hypokalemia | Thiazide-Like vs. Thiazide-Type | No statistically significant difference (Pooled effect size: 1.58, 95% CI: 0.80 to 3.12) | [15][17] |
| Chlorthalidone vs. HCTZ | No significant difference in one trial. | [9] | |
| Hyponatremia | Thiazide-Like vs. Thiazide-Type | No statistically significant difference (Pooled effect size: -0.14, 95% CI: -0.57 to 0.30) | [15][17] |
| Blood Glucose | Thiazide-Like vs. Thiazide-Type | No statistically significant difference in change (95% CI: -0.16 to 0.41) | [15][17] |
| Total Cholesterol | Thiazide-Like vs. Thiazide-Type | No statistically significant difference in change (95% CI: -0.16 to 0.41) | [15][17] |
| Adverse Drug Reactions | Indapamide vs. Placebo | Similar frequency (RR = 0.97, 95% CI: 0.76 to 1.22) | [5][8] |
Table 3: Impact on Cardiovascular Outcomes
| Outcome | Diuretic Studied | Finding | Citation(s) |
| All-Cause Death | Indapamide (+/- Perindopril) vs. Placebo | -15% risk reduction | [6][16] |
| Cardiovascular Death | Indapamide (+/- Perindopril) vs. Placebo | -21% risk reduction | [6][16] |
| Fatal Stroke | Indapamide (+/- Perindopril) vs. Placebo | -36% risk reduction | [6][16] |
| All Strokes | Indapamide (+/- Perindopril) vs. Placebo | -27% risk reduction | [6][16] |
| Congestive Heart Failure | Chlorthalidone vs. HCTZ | 23% risk reduction (95% CI: 2 to 39) | [19] |
| All Cardiovascular Events | Chlorthalidone vs. HCTZ | 21% risk reduction (95% CI: 12 to 28) | [19] |
| Thiazide-Like vs. Thiazide-Type | 12% additional risk reduction (p=0.049) | [20] | |
| Heart Failure | Thiazide-Like vs. Thiazide-Type | 21% additional risk reduction (p=0.023) | [20] |
Experimental Protocols: A Look into Key Clinical Trials
To provide a deeper understanding of the evidence base, this section outlines the methodologies of two landmark clinical trials that have significantly influenced the clinical use of thiazide-like diuretics.
The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT)
The ALLHAT was a randomized, double-blind, active-controlled trial comparing the effects of chlorthalidone, amlodipine, and lisinopril on cardiovascular events in high-risk hypertensive patients.[18][19][21]
-
Study Population: The trial enrolled 33,357 patients aged 55 years or older with hypertension and at least one other coronary heart disease risk factor.[18][21]
-
Intervention: Patients were randomized to receive chlorthalidone (12.5-25 mg/day), amlodipine (2.5-10 mg/day), or lisinopril (10-40 mg/day).[21] The therapeutic goal was a blood pressure of less than 140/90 mmHg.[21] If the goal was not met, other antihypertensive agents like atenolol, reserpine, or clonidine could be added.[21]
-
Primary Outcome: The primary endpoint was the combined incidence of fatal coronary heart disease and nonfatal myocardial infarction.[22]
-
Follow-up: Patients were followed for a mean of 4.9 years, with visits every 3 months in the first year and every 4 months thereafter.[21]
Perindopril Protection Against Recurrent Stroke Study (PROGRESS)
The PROGRESS trial was a double-blind, placebo-controlled randomized trial designed to determine the effects of an ACE inhibitor-based blood pressure-lowering regimen on the risk of stroke in patients with a history of stroke or transient ischemic attack (TIA).[23][24][25]
-
Study Population: The study included 6,105 patients with a history of stroke or TIA, including both hypertensive and non-hypertensive individuals.[23][24]
-
Intervention: Patients were randomized to active treatment or placebo. The active treatment consisted of the ACE inhibitor perindopril (4 mg/day), with the addition of the thiazide-like diuretic indapamide (2.5 mg/day) at the discretion of the treating physician.[23][26][27]
-
Primary Outcome: The primary endpoint was the incidence of recurrent stroke (fatal and non-fatal).[26][27]
-
Follow-up: The average follow-up period was approximately 4 years.[23]
Conclusion
The available evidence suggests that thiazide-like diuretics, particularly chlorthalidone and indapamide, are not only potent antihypertensive agents but may also offer superior cardiovascular protection compared to thiazide-type diuretics like hydrochlorothiazide. Their unique pleiotropic effects, beyond simple diuresis, are a growing area of research and may explain these clinical advantages. For researchers and drug development professionals, understanding these nuances is critical for the design of future studies and the development of next-generation antihypertensive therapies. Further head-to-head comparative trials, especially those including metolazone and focusing on long-term cardiovascular outcomes and detailed mechanistic evaluations, are warranted to solidify these findings and guide optimal clinical use.
References
- 1. Thiazide and Thiazide like Diuretics - BioPharma Notes [biopharmanotes.com]
- 2. Thiazide - Wikipedia [en.wikipedia.org]
- 3. goodrx.com [goodrx.com]
- 4. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorthalidone: mechanisms of action and effect on cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Chlorthalidone decreases platelet aggregation and vascular permeability and promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxygen radical scavengers and renal protection by indapamide diuretic in salt-induced hypertension of Dahl strain rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant properties of indapamide, 5-OH indapamide and hydrochlorothiazide evaluated by oxygen-radical absorbing capacity and electron paramagnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant activity of indapamide and its metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indapamide Lowers Blood Pressure by Increasing Production of Epoxyeicosatrienoic Acids in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. Thiazide-like diuretic drug metolazone activates human pregnane X receptor to induce cytochrome 3A4 and multidrug-resistance protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiazide-like diuretic drug metolazone activates human pregnane X receptor to induce cytochrome 3A4 and multidrug-resistance protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Antihypertensive and Lipid Lowering Treatment to Prevent Heart Attack Trial - Wikipedia [en.wikipedia.org]
- 20. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial - American College of Cardiology [acc.org]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. PROGRESS - Perindopril Protection Against Recurrent Stroke Study: characteristics of the study population at baseline. Progress Management Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. gpnotebook.com [gpnotebook.com]
- 26. primarycarenotebook.com [primarycarenotebook.com]
- 27. gpnotebook.com [gpnotebook.com]
Cross-Validation of Analytical Methods for Clofenamide: A Comparative Guide
Introduction
In pharmaceutical analysis, the cross-validation of analytical methods is a critical process to ensure that a developed method is suitable for its intended purpose and that different analytical methods or laboratories can produce comparable and reliable results.[1] This is particularly important during method transfer, when a new method is introduced, or when data from different studies are being compared.[1][2] Clofenamide, a low-ceiling sulfonamide diuretic, requires accurate and precise quantification in pharmaceutical formulations to guarantee its safety and efficacy.[3]
This guide provides a comparative overview of common analytical methods applicable to the quantification of this compound and outlines the process for their cross-validation. Due to a scarcity of publicly available data specifically for this compound, this guide leverages information on analytical methods for other sulfonamides and diuretics, which are structurally and chemically related. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used chromatographic technique for the separation, identification, and quantification of drug substances.[4] Its high sensitivity and specificity make it a preferred method for the analysis of pharmaceuticals.[5]
Experimental Protocol (General)
A typical HPLC method for the analysis of sulfonamide diuretics involves the following:
-
Column: A reversed-phase C18 column is commonly used.[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.[6][7]
-
Detection: UV detection is the most common method, with the wavelength set at the maximum absorbance of the analyte.[7]
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.[7]
-
Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and then injected into the HPLC system.[6]
Performance Characteristics
The following table summarizes typical performance characteristics of HPLC methods for compounds similar to this compound.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | In the µg/mL range |
| Limit of Quantification (LOQ) | In the µg/mL range |
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a simpler and more cost-effective analytical technique compared to HPLC.[8] It is based on the principle that drug molecules absorb light at specific wavelengths in the UV-Visible spectrum.
Experimental Protocol (General)
A general procedure for the spectrophotometric analysis of a sulfonamide drug is as follows:
-
Solvent: A solvent in which the drug is soluble and stable is chosen (e.g., 0.1N HCl, methanol, or distilled water).[9][10]
-
Wavelength of Maximum Absorbance (λmax): The UV spectrum of the drug solution is recorded to determine the wavelength at which maximum absorbance occurs.[9]
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax to construct a calibration curve.[9]
-
Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.[9]
Performance Characteristics
The table below shows typical performance characteristics for UV-Visible Spectrophotometric methods for related compounds.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | In the µg/mL range[8] |
| Limit of Quantification (LOQ) | In the µg/mL range[8] |
Cross-Validation Workflow
Cross-validation is essential when comparing two different analytical methods or the same method across different laboratories to ensure the data is comparable.[1] The following diagram illustrates a general workflow for the cross-validation of analytical methods.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ijrpr.com [ijrpr.com]
- 5. visnyk.chem.univ.kiev.ua [visnyk.chem.univ.kiev.ua]
- 6. iomcworld.org [iomcworld.org]
- 7. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. iajps.com [iajps.com]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
In Vivo Validation of Clofenamide's Carbonic Anhydrase Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo carbonic anhydrase (CA) inhibitory activity of Clofenamide against other well-established CA inhibitors. The primary focus of this document is to present experimental data and detailed protocols to aid in the research and development of novel CA inhibitors.
Introduction
This compound is a sulfonamide diuretic that has been used in the management of edema and hypertension. Its therapeutic effect is attributed to its ability to inhibit carbonic anhydrase, an enzyme crucial for the reabsorption of bicarbonate, sodium, and water in the renal tubules. While the in vitro inhibitory activity of this compound against various CA isoforms is documented, its in vivo validation is primarily inferred from its physiological effects, such as diuresis. This guide synthesizes available in vivo data for this compound and compares it with other prominent carbonic anhydrase inhibitors.
Comparative Analysis of In Vivo Carbonic Anhydrase Inhibitory Activity
The in vivo efficacy of carbonic anhydrase inhibitors can be assessed through various physiological outcomes, most notably their diuretic and natriuretic effects. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Pharmacokinetics and Diuretic Effects of Oral Carbonic Anhydrase Inhibitors in Humans
| Drug | Dose | Time to Peak Plasma Concentration (Tmax) | Elimination Half-life (t½) | Peak Diuretic Effect | Primary Indication(s) |
| This compound (Clopamide) | 5, 10, 20 mg | ~2 hours[1] | ~10 hours[1] | Corresponds with peak plasma concentration (12-24 hours duration)[1] | Diuretic, Antihypertensive |
| Acetazolamide | 250-500 mg | 2-4 hours | 2.4-5.8 hours | Onset: 1-1.5 hours, Peak: 2-4 hours, Duration: 8-12 hours | Diuretic, Glaucoma, Epilepsy, Altitude Sickness |
| Methazolamide | 50-100 mg | 2-4 hours | ~14 hours | Onset: 2-4 hours, Peak: 6-8 hours, Duration: 10-18 hours | Glaucoma |
| Dichlorphenamide | 25-100 mg | 1-4 hours | 32-66 hours | Onset: Within 1 hour, Peak: 2-4 hours, Duration: 6-12 hours | Glaucoma, Periodic Paralysis |
| Chlorthalidone | 25-100 mg | 2-6 hours | 40-60 hours | Onset: 2-3 hours, Peak: 2-6 hours, Duration: 48-72 hours[2] | Diuretic, Antihypertensive |
Table 2: Effects on Urinary Electrolyte Excretion
| Drug | Effect on Sodium (Na+) Excretion | Effect on Potassium (K+) Excretion | Effect on Bicarbonate (HCO3-) Excretion |
| This compound (Clopamide) | Increased[1] | Increased[1] | Increased (inferred from CA inhibition) |
| Acetazolamide | Increased | Increased | Markedly Increased |
| Methazolamide | Increased | Increased | Increased |
| Dichlorphenamide | Increased | Increased | Increased |
| Chlorthalidone | Increased[2] | Increased | Increased (less than Acetazolamide) |
Experimental Protocols
In Vivo Diuretic Activity Assay in a Rat Model
This protocol is a standard method for evaluating the diuretic activity of a test compound.
1. Animals:
-
Male Wistar rats (150-200 g).
-
Animals are to be housed in standard laboratory conditions with free access to food and water.
-
Acclimatize the animals to metabolic cages for at least 24 hours before the experiment.
2. Materials:
-
Metabolic cages for the separate collection of urine and feces.
-
Oral gavage needles.
-
Graduated cylinders for urine volume measurement.
-
Test compound (e.g., this compound).
-
Standard diuretic (e.g., Furosemide or Acetazolamide).
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose solution).
-
Flame photometer or ion-selective electrodes for electrolyte analysis.
3. Experimental Procedure:
-
Fast the rats for 18 hours prior to the experiment, with free access to water.
-
Divide the animals into three groups (n=6 per group):
-
Control Group: Receives the vehicle.
-
Standard Group: Receives the standard diuretic.
-
Test Group: Receives the test compound.
-
-
Administer the respective treatments orally via gavage.
-
Immediately after administration, hydrate all animals with 25 ml/kg of 0.9% saline orally.
-
Place each rat in an individual metabolic cage.
-
Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Measure the total volume of urine for each animal at each time point.
-
Analyze the urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the diuretic action, natriuretic activity, and saliuretic activity.
4. Data Analysis:
-
Diuretic Index: (Urinary excretion of the test group) / (Urinary excretion of the control group).
-
Electrolyte Excretion: Concentration of electrolyte × Urine volume.
-
Compare the results of the test group with the control and standard groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibition in the Renal Proximal Tubule
Caption: Mechanism of carbonic anhydrase inhibition in the renal proximal tubule.
Experimental Workflow for In Vivo Diuretic Assay
Caption: Workflow for evaluating the diuretic activity of a test compound in a rat model.
Conclusion
The in vivo diuretic effect of this compound serves as a strong indicator of its carbonic anhydrase inhibitory activity. While direct comparative in vivo studies with other CA inhibitors are limited, the available data on its pharmacokinetic and pharmacodynamic profile provide a valuable baseline for researchers. The standardized experimental protocol provided in this guide offers a robust framework for conducting comparative efficacy studies. Further research focusing on head-to-head in vivo comparisons and isoform-specific inhibitory profiles will be crucial for the development of next-generation carbonic anhydrase inhibitors with improved therapeutic indices.
References
Clofenamide's Potency in the Landscape of Low-Ceiling Diuretics: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of clofenamide's potency relative to other low-ceiling diuretics, supported by experimental data and detailed methodologies. This compound, a sulfonamide derivative, exerts its diuretic effect through the inhibition of carbonic anhydrase, positioning it within a specific subclass of low-ceiling diuretics.
Low-ceiling diuretics are characterized by a modest dose-response curve, meaning that beyond a certain dose, further increases do not result in a significantly greater diuretic effect. This class primarily includes thiazide and thiazide-like diuretics, as well as carbonic anhydrase inhibitors. While extensive quantitative data for a direct head-to-head comparison of this compound with all other low-ceiling diuretics is limited in publicly available literature, its potency can be understood through its mechanism of action and in the context of other carbonic anhydrase inhibitors.
Quantitative Comparison of Low-Ceiling Diuretics
Precise, directly comparable potency data such as the median effective dose (ED50) and maximal natriuretic effect for a wide range of low-ceiling diuretics, including this compound, is not consistently available across single, standardized studies. However, based on its classification as a carbonic anhydrase inhibitor, its potency is generally considered to be less than that of thiazide and thiazide-like diuretics. Carbonic anhydrase inhibitors typically produce a weaker diuresis because the primary site of action in the proximal tubule is followed by compensatory sodium reabsorption in more distal parts of the nephron.
| Diuretic Class | Representative Drug(s) | General Potency | Primary Mechanism of Action |
| Carbonic Anhydrase Inhibitor | This compound , Acetazolamide | Lower | Inhibition of carbonic anhydrase in the proximal convoluted tubule. |
| Thiazide Diuretics | Hydrochlorothiazide | Moderate | Inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. |
| Thiazide-Like Diuretics | Chlorthalidone, Indapamide | Moderate to Higher | Similar to thiazides, with some having a longer duration of action. |
Mechanism of Action: Signaling Pathway of this compound
This compound's diuretic effect is initiated by the inhibition of the carbonic anhydrase enzyme, primarily within the epithelial cells of the proximal convoluted tubule in the kidney. This inhibition disrupts the normal reabsorption of sodium bicarbonate.
By inhibiting carbonic anhydrase, this compound reduces the availability of intracellular hydrogen ions (H+) for the Na+/H+ exchanger 3 (NHE3) on the apical membrane of the proximal tubule cells. This leads to decreased sodium reabsorption from the tubular fluid. Consequently, more sodium and bicarbonate ions remain in the lumen, leading to an osmotic increase in water excretion, resulting in diuresis.
Experimental Protocols
The potency of diuretic agents is typically evaluated in animal models, most commonly in rats. The following outlines a standard experimental protocol for assessing the diuretic and natriuretic activity of a test compound like this compound.
Objective: To determine the dose-dependent diuretic and natriuretic effects of an orally administered test compound.
Materials:
-
Wistar or Sprague-Dawley rats (male, 150-200g)
-
Metabolic cages for individual housing and urine collection
-
Test compound (this compound)
-
Standard diuretic (e.g., Hydrochlorothiazide)
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Oral gavage needles
-
Graduated cylinders
-
Flame photometer for sodium and potassium analysis
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment to allow for acclimatization.
-
Fasting: Withhold food for 18 hours prior to the experiment but allow free access to water.
-
Grouping: Divide the rats into several groups (n=6 per group):
-
Group I: Control (Vehicle only)
-
Group II: Standard (e.g., Hydrochlorothiazide at a standard effective dose)
-
Group III-V: Test compound (this compound at graded doses, e.g., 10, 30, 100 mg/kg)
-
-
Hydration: Administer a saline load (e.g., 25 ml/kg of 0.9% NaCl) orally to all animals to ensure a uniform state of hydration and promote urine flow.
-
Drug Administration: Immediately after hydration, administer the vehicle, standard drug, or test compound orally via gavage.
-
Urine Collection: Place each rat in an individual metabolic cage and collect urine at specified time intervals (e.g., every hour for 5 hours, and a cumulative collection at 24 hours).
-
Data Collection and Analysis:
-
Measure the total volume of urine for each animal at each time point.
-
Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer.
-
Calculate the total excretion of sodium and potassium.
-
Parameters to be evaluated include:
-
Urine volume (ml/kg)
-
Sodium excretion (mEq/kg)
-
Potassium excretion (mEq/kg)
-
Natriuretic activity (ratio of Na+ excretion in the test group to the control group)
-
Diuretic action (ratio of urine volume in the test group to the control group)
-
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects compared to the control and standard groups.
Assessing the specificity of Clofenamide against different carbonic anhydrase isozymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of carbonic anhydrase (CA) inhibitors against different human carbonic anhydrase isozymes. Due to the limited availability of public data on the specific inhibitory activity of Clofenamide against various CA isozymes, this document will use the well-characterized inhibitor Acetazolamide as a primary example to illustrate the assessment process. This guide will objectively compare its performance across several isozymes and provide the supporting experimental data and methodologies that are crucial for such an evaluation.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In humans, at least 15 different CA isozymes have been identified, each with distinct tissue distribution and physiological roles.[1] These isozymes are involved in a variety of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and bone resorption. Consequently, inhibitors of carbonic anhydrases have therapeutic applications in a range of conditions such as glaucoma, epilepsy, altitude sickness, and certain types of cancer.[2][3][4]
In contrast, Acetazolamide is a widely studied sulfonamide CA inhibitor for which extensive experimental data is available, making it an excellent model for demonstrating how to assess inhibitor specificity.
Comparative Inhibition Data
The inhibitory potency of a compound against a specific enzyme is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity for the enzyme. Lower Ki values indicate higher potency.
The following table summarizes the experimentally determined inhibition constants (Ki) of Acetazolamide against a range of human carbonic anhydrase isozymes. This data allows for a direct comparison of its potency across different isozymes and provides insights into its specificity profile.
Table 1: Inhibition Constants (Ki) of Acetazolamide against Human Carbonic Anhydrase Isozymes
| Isozyme | Acetazolamide Ki (nM) | Reference(s) |
| hCA I | 6.76 - 250 | [6] |
| hCA II | 5.85 - 12 | [6][7][8] |
| hCA IV | 74 | [7][8] |
| hCA IX | 25.8 | |
| hCA XII | 5.7 | |
| hCA XIV | 48 |
Note: The range of Ki values for hCA I and hCA II reflects the variability observed across different studies and experimental conditions.
From the data presented, Acetazolamide demonstrates potent inhibition of several CA isozymes, with particularly high affinity for hCA II and hCA XII. Its inhibitory activity against hCA I is considerably lower, indicating a degree of selectivity.
Experimental Protocols
The determination of inhibition constants for carbonic anhydrase inhibitors is most commonly performed using a stopped-flow CO2 hydration assay . This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO2.
Stopped-Flow CO2 Hydration Assay for Measuring Carbonic Anhydrase Inhibition:
1. Principle: This assay measures the initial rate of the CA-catalyzed hydration of CO2. The reaction produces protons, leading to a decrease in pH. This pH change is monitored over time using a pH indicator, and the initial rate of the reaction is determined. The inhibition of the enzyme by a compound is assessed by measuring the decrease in the reaction rate in the presence of the inhibitor.
2. Reagents and Buffers:
-
Enzyme: Purified recombinant human carbonic anhydrase isozymes (e.g., hCA I, II, IV, IX, XII).
-
Buffer: Typically a biological buffer such as HEPES or Tris, at a concentration and pH that mimics physiological conditions (e.g., 20 mM HEPES, pH 7.4).
-
pH Indicator: A pH-sensitive dye such as phenol red, whose absorbance spectrum changes with pH.
-
Substrate: CO2-saturated water. This is prepared by bubbling CO2 gas through chilled, deionized water.
-
Inhibitor: The compound to be tested (e.g., this compound, Acetazolamide) dissolved in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.
3. Instrumentation:
-
A stopped-flow spectrophotometer capable of rapid mixing and monitoring of absorbance changes over a short time scale (milliseconds to seconds).
4. Procedure: a. Enzyme and Inhibitor Pre-incubation: The enzyme solution is pre-incubated with various concentrations of the inhibitor for a defined period to allow for the formation of the enzyme-inhibitor complex. b. Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument. c. Data Acquisition: The change in absorbance of the pH indicator is monitored at its maximum wavelength immediately after mixing. The initial linear phase of the absorbance change corresponds to the initial rate of the reaction. d. Data Analysis: i. The initial rates of the reaction are calculated for the uninhibited enzyme (control) and for each inhibitor concentration. ii. The percentage of inhibition for each inhibitor concentration is calculated relative to the control. iii. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. iv. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Visualizing Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow for Assessing CA Inhibitor Specificity
The following diagram illustrates the typical workflow for determining the specificity of a carbonic anhydrase inhibitor.
Caption: Workflow for determining CA inhibitor specificity.
Carbonic Anhydrase II in Renal Bicarbonate Reabsorption
The diagram below illustrates the role of carbonic anhydrase II (CA II) and the membrane-bound isozyme CA IV in the proximal tubule of the kidney, a key target for diuretic CA inhibitors like this compound and Acetazolamide.
Caption: Role of CA II and CA IV in renal bicarbonate reabsorption.
Conclusion
The assessment of an inhibitor's specificity against a range of carbonic anhydrase isozymes is fundamental for understanding its pharmacological profile and for the development of new therapeutic agents. While this compound is known to be a carbonic anhydrase inhibitor, the lack of publicly available, detailed inhibitory data against specific human CA isozymes prevents a thorough assessment of its specificity at this time.
In contrast, the extensive data available for Acetazolamide provides a clear example of how such an assessment can be conducted. By compiling and comparing Ki values obtained through standardized experimental protocols like the stopped-flow CO2 hydration assay, researchers can build a comprehensive specificity profile for any CA inhibitor. This information is invaluable for guiding drug discovery efforts and for predicting the potential therapeutic benefits and side effects of these compounds. Further research to generate and publish the isozyme-specific inhibition profile of this compound would be highly beneficial to the scientific community.
References
- 1. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]
- 2. Carbonic Anhydrase Inhibitors - BioPharma Notes [biopharmanotes.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. This compound | C6H7ClN2O4S2 | CID 69594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Dichlorphenamide | C6H6Cl2N2O4S2 | CID 3038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Clofenamide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Clofenamide, a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical to ensure the safety of personnel and to prevent environmental contamination.
Core Principle: Avoid Environmental Release
The primary directive for this compound disposal is to prevent its entry into the environment, particularly waterways.[1] The Safety Data Sheet (SDS) explicitly states to "Avoid release to the environment" and mandates disposal of the chemical and its container at an approved waste disposal plant.[1] Under no circumstances should this compound be discharged down the sanitary sewer.[1][2]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by multiple agencies, including the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA), depending on the substance's classification.[3][4][5] Healthcare facilities and research laboratories must comply with the Resource Conservation and Recovery Act (RCRA) for managing chemical waste.[3][4]
While this compound is not explicitly listed as a RCRA hazardous waste in the provided information, its high aquatic toxicity warrants its treatment as a chemical waste requiring professional disposal.
Step-by-Step Disposal Procedure
The following steps outline the required procedure for the disposal of this compound and its contaminated containers:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including a lab coat, nitrile gloves, and safety goggles with side-shields.[1]
-
Waste Segregation:
-
Collect all solid this compound waste (e.g., unused powder, contaminated articles) in a designated, clearly labeled, and sealed waste container.
-
For solutions containing this compound, absorb the liquid with a non-reactive absorbent material (e.g., vermiculite, sand) and place it in the designated waste container.
-
Empty containers that held this compound must also be disposed of as chemical waste. Do not rinse them into the drain.
-
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should include the name "this compound" and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and approved waste disposal contractor.[1] This ensures the waste is transported and treated in accordance with federal, state, and local regulations.[1]
Quantitative Data Summary
No quantitative data regarding disposal-specific parameters (e.g., concentration limits for disposal methods) were found in the provided search results. The primary directive is qualitative: dispose of via an approved waste disposal plant.[1]
| Parameter | Value | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Logical Relationship of Safety Precautions
The following diagram illustrates the relationship between handling this compound and the necessary safety and disposal precautions.
Caption: Logical connections between this compound properties and safety procedures.
References
Personal protective equipment for handling Clofenamide
Essential Safety and Handling of Clofenamide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety, operational, and disposal guidance for this compound, a sulfonamide diuretic. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is considered a hazardous chemical by the Occupational Safety and Health Administration (OSHA).[2] Furthermore, it may cause allergic reactions, including skin irritation or breathing difficulties upon inhalation.[3]
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with dust or splashes.[1][4] |
| Hand Protection | Protective, chemical-resistant gloves | Inspect gloves prior to use.[5] For handling hazardous drugs, double gloving is recommended (one pair under the gown cuff, one over).[6] |
| Body Protection | Impervious clothing / Protective disposable gown | Gown should be lint-free, low-permeability, with a solid front and long sleeves with tight-fitting cuffs.[1][4][6] |
| Respiratory Protection | Suitable respirator or use of a chemical fume hood | Required when dust may be generated or when adequate ventilation is not available to minimize inhalation risks.[1][4][5] |
Operational Protocols
Strict adherence to the following protocols is mandatory when working with this compound to minimize exposure and prevent contamination.
General Handling Protocol
-
Preparation : Before handling, ensure a designated work area, such as a chemical fume hood, is clean and operational.[4] Confirm that an eye-wash station and safety shower are accessible.[1]
-
Donning PPE : Put on all required PPE as specified in the table above.
-
Handling the Compound :
-
Post-Handling :
Storage Protocol
-
Keep the container tightly sealed.[1]
-
Store in a cool, dry, and well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Emergency and Disposal Plans
Immediate and appropriate action during an emergency is critical. Likewise, proper disposal prevents environmental contamination.
Emergency First Aid Protocols
| Exposure Type | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, ensuring to lift eyelids.[1][4] Remove contact lenses if present.[1] Seek prompt medical attention.[1] |
| Skin Contact | Remove all contaminated clothing immediately.[1] Rinse the affected skin area thoroughly with large amounts of water.[1][4] Seek medical attention.[1] |
| Inhalation | Relocate to an area with fresh air immediately.[1][4] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water.[1][4] Do NOT induce vomiting.[1] Call a physician or a poison control center immediately.[1][2][5] |
Chemical Spill Protocol
In the event of a this compound spill, the following workflow must be initiated immediately to contain and mitigate the hazard.
Caption: Workflow for handling a this compound spill.
Detailed Spill Cleanup Steps:
-
Personal Protection : Before cleanup, ensure full personal protective equipment is worn.[1]
-
Containment : Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][4]
-
Cleanup : Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep up the material, avoiding dust generation.[4]
-
Decontamination : Scrub surfaces and equipment with alcohol to decontaminate them.[1]
-
Disposal : Place all contaminated materials into a tightly closed, labeled container for disposal as hazardous waste.[4]
Disposal Plan
All this compound waste, including expired products and contaminated materials from spills or handling, must be treated as hazardous waste.
-
Disposal Method : Dispose of contents and containers at an approved waste disposal plant.[1][5]
-
Regulatory Compliance : All disposal activities must be conducted in accordance with prevailing federal, state, and local regulations.[4]
-
Environmental Precaution : Avoid releasing this compound into the environment.[1] Collect any spillage.[1] For non-laboratory settings, never dispose of down the drain unless specifically instructed.[7] If take-back programs are unavailable, unused medicine can be mixed with an unappealing substance (like coffee grounds or cat litter), sealed in a plastic bag, and placed in household trash.[7][8][9]
References
- 1. This compound|671-95-4|MSDS [dcchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. osha.gov [osha.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
